molecular formula C37H28N2O9 B1139249 Flu-DNB CAS No. 1160555-05-4

Flu-DNB

Número de catálogo: B1139249
Número CAS: 1160555-05-4
Peso molecular: 644.62622
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Flu-DNB is a photocontrollable nitric oxide (NO)-releasing compound, also known as a "caged NO," designed to provide researchers with fine spatiotemporal control over NO delivery in biological systems . This compound enables the investigation of NO signaling pathways by releasing NO upon irradiation with UVA light (325-385 nm) or via two-photon excitation with a near-infrared femtosecond-pulse laser (735 nm) . This capability allows for the targeted release of NO within specific subcellular compartments, single cells, or precise regions of living tissues, mimicking physiological NO production . The mechanism of action for Flu-DNB involves the photoinduced isomerization of a 2,6-dimethylnitrobenzene (DNB) moiety that is conjugated to a fluorescein-based chromophore . Upon photoirradiation, this moiety isomerizes, leading to the release of NO. The integrated fluorophore also facilitates the visualization of the compound's localization, making it a theranostic tool . Flu-DNB has been successfully applied in various research models. In cellular studies, it has been used to trigger and observe NO-dependent processes at the subcellular level . In ex vivo and in vivo applications, irradiation of Flu-DNB in mouse brain tissue induced localized, transient vasodilation and the chemoattraction of microglial processes, demonstrating its ability to elicit specific biological responses in living organisms . These properties make Flu-DNB an invaluable tool for precise investigations into the roles of NO in vasodilation, neural transmission, and other signaling pathways . This product is intended For Research Use Only. It is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHISZJWNEUDF-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Two-Photon Excitation Nitric Oxide Release by Flu-DNB: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic gasotransmitter governing critical physiological processes, including vasodilation, neuromodulation, and immune responses. Due to its gaseous nature and radical reactivity, achieving precise spatiotemporal control of NO in living systems is notoriously difficult. Flu-DNB (a fluorescein-conjugated 2,6-dimethylnitrobenzene derivative) represents a breakthrough in photopharmacology. As a non-nitrosyl-chelated NO donor activated by two-photon excitation (TPE), it bypasses the limitations of spontaneous NO donors.

This guide dissects the photochemical mechanisms, photophysical properties, and self-validating experimental protocols required to harness Flu-DNB for high-resolution biological investigations, drawing on foundational work by 1 and subsequent structural optimizations.

Molecular Design and Photochemical Mechanism

The Causality of Steric Hindrance

Unlike traditional UV-cleavable protecting groups, the DNB architecture relies on a deliberate steric clash. The two methyl groups at the 2,6-positions of the nitrobenzene ring force the nitro group out of coplanarity with the aromatic π -system.

Why is this critical? This twisted ground-state conformation significantly lowers the activation energy barrier for excited-state rearrangement. Upon photon absorption, the sterically hindered nitro group undergoes rapid photoisomerization into a highly unstable nitrite ester intermediate. This intermediate subsequently undergoes homolytic cleavage of the O–NO bond, releasing a free NO radical and leaving behind a residual phenoxy radical.

The Role of the Antenna

To shift the activation energy into the biologically transparent near-infrared (NIR) window, the DNB moiety is conjugated to a fluorescein antenna. This allows the molecule to undergo Two-Photon Excitation (TPE) when irradiated with a femtosecond-pulse laser. TPE ensures that excitation strictly occurs at the focal point where photon density is squared, yielding true 3D spatial resolution without the out-of-focus phototoxicity and poor tissue penetration associated with one-photon UV excitation.

Photochemical_Mechanism A Flu-DNB (Ground State) Sterically Hindered Nitro Group B Two-Photon Excitation (720-950 nm NIR) A->B C Excited State (S1/T1) Twisted Conformation B->C D Photoisomerization (Nitrite Ester Intermediate) C->D Rearrangement E Homolytic Cleavage (O-NO Bond Break) D->E F Nitric Oxide (NO•) Release + Phenoxy Radical E->F

Fig 1. Photochemical mechanism of Flu-DNB NO release via two-photon excitation and isomerization.

Photophysical Properties and Kinetics

To optimize NO release efficiency, structural modifications to the linker between the antenna and the DNB moiety have been explored. Replacing the amide bond in Flu-DNB with a simple olefin linker creates Flu-DNB-DB . This modification extends the π -conjugation from the stilbene moiety to the benzene ring of the fluorescein, shifting the absorption maximum and dramatically enhancing the two-photon uncaging cross-section ( δu​ ) by approximately 8-fold 2.

Table 1: Comparative Photophysical Properties of DNB-type NO Donors

CompoundAbsorption λmax​ (nm)TPE Wavelength (nm)Two-Photon Cross-Section ( δu​ )Linker Type
Flu-DNB 322720 – 7350.12 GMAmide
Flu-DNB-DB 359720 – 9500.98 GMOlefin

*Measured at 720 nm. GM = Goeppert-Mayer units.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that any uncaging experiment must be structurally self-validating. You cannot assume NO release simply because the laser fired; you must prove it orthogonally in situ.

Protocol 1: In Vitro Subcellular NO Uncaging and Dual-Color Validation

Rationale: Flu-DNB emits green fluorescence, allowing confirmation of cellular distribution. By co-loading DAR-4M AM (a rhodamine-based fluorogenic NO probe), we create a dual-color system where green indicates the donor's presence and red confirms successful NO release. Step-by-Step Workflow:

  • Cell Preparation: Culture HCT116 cancer cells in glass-bottom dishes suitable for multiphoton confocal microscopy.

  • Co-Loading: Incubate cells with 10 μ M Flu-DNB for 24 hours. Wash with PBS, then load with 5 μ M DAR-4M AM for 30 minutes.

  • NOS Inhibition (Crucial Control): Pre-treat cells with L-NNA (an endogenous nitric oxide synthase inhibitor). Causality: This ensures any detected NO is strictly photochemically derived, eliminating false positives from endogenous enzymatic activity.

  • Focal Irradiation: Use a multiphoton confocal microscope equipped with a Ti:Sapphire femtosecond laser. Target a specific subcellular region of interest (ROI) and irradiate at 720 nm (for Flu-DNB) or 950 nm (for Flu-DNB-DB) for 0.5 seconds.

  • Image Acquisition: Capture pre- and post-irradiation images. Validate the localized increase in red fluorescence (DAR-4M) strictly within the irradiated ROI.

Protocol 2: In Vivo Spatiotemporal Vasodilation Assay

Rationale: To prove physiological relevance, the released NO must trigger a downstream biological cascade, such as smooth muscle relaxation. Step-by-Step Workflow:

  • Surgical Prep: Under anesthesia, create a cranial window and expose the dura in a murine model.

  • Administration: Superfuse the exposed brain surface with artificial cerebrospinal fluid (ACSF) containing Flu-DNB.

  • TPE Irradiation: Target the walls of specific cerebral microvessels with a 735 nm near-infrared pulse laser.

  • Physiological Readout: Monitor vessel diameter in real-time. Successful NO release is validated by transient, localized vasodilation restricted entirely to the irradiated focal plane 3.

Experimental_Workflow Step1 Cell/Tissue Prep (HCT116 or Mouse Brain) Step2 Co-Loading Flu-DNB + DAR-4M AM Step1->Step2 Step3 Focal NIR Irradiation (Femtosecond Pulse Laser) Step2->Step3 Step4 Confocal Imaging (Green: Donor, Red: NO) Step3->Step4

Fig 2. Self-validating experimental workflow for spatiotemporal NO uncaging and detection.

Mechanistic Assays & Orthogonal Validation

To rigorously quantify and validate the NO release mechanism in cell-free systems, two orthogonal analytical assays are standard practice:

  • ESR Spin Trapping: Utilizing the Fe-MGD (iron-N-methyl-D-glucamine dithiocarbamate) complex. Upon TPE irradiation of Flu-DNB, the characteristic three-line electron spin resonance (ESR) spectrum of the NO-Fe-MGD adduct confirms the presence of the free NO radical.

  • Griess Assay (NO₂⁻/NO₃⁻ Quantification): Because NO rapidly oxidizes in aerobic conditions, the total NO yield is quantified by measuring its stable breakdown products (nitrite/nitrate). A solution of 100 μ M Flu-DNB irradiated with a 720 nm pulse laser for 10 minutes yields quantifiable NO₂⁻/NO₃⁻ concentrations, verifying the photochemical conversion efficiency.

Conclusion

The rational design of Flu-DNB elegantly marries steric manipulation with non-linear optics. By forcing a twisted nitro conformation and appending a two-photon antenna, researchers can bypass the limitations of spontaneous NO donors and highly toxic UV-cleavable cages. This mechanism provides unprecedented 3D spatiotemporal control, making it an indispensable tool for mapping NO signaling pathways in neurobiology, vascular physiology, and oncology.

References

  • Hishikawa K, Nakagawa H, Furuta T, et al. "Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation." Journal of the American Chemical Society. 2009. URL: [Link]

  • Nakagawa H, et al. "Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor." ACS Publications. 2013. URL: [Link]

  • Nakagawa H. "Photocontrollable NO-releasing compounds and their biological applications." National Institutes of Health (PMC). URL: [Link]

Sources

Engineering Spatiotemporal Precision in Nitric Oxide Delivery: A Technical Whitepaper on Flu-DNB and Flu-DNB-DB Photolabile Donors

Author: BenchChem Technical Support Team. Date: April 2026

Nitric oxide (NO) is a ubiquitous gaseous signaling molecule orchestrating critical physiological processes, ranging from vasodilation to neurotransmission. However, its radical nature and extremely short half-life make studying its localized biological effects notoriously difficult. Traditional NO donors release the gas spontaneously upon dissolution, flooding the biological system and precluding any spatial or temporal control.

To solve this, researchers engineered Flu-DNB , a pioneering photolabile NO donor activated by Two-Photon Excitation (TPE). This whitepaper deconstructs the chemical architecture, mechanistic causality, and self-validating experimental protocols of Flu-DNB and its optimized successor, Flu-DNB-DB, providing a definitive guide for drug development professionals and application scientists.

Chemical Architecture and Mechanistic Causality

The design of Flu-DNB represents a significant leap in photopharmacology. It is the first account of a non-nitrosyl-chelated metal ion-containing NO donor that can be precisely controlled via the TPE technique[1]. The molecule is rationally divided into three functional domains:

  • The NO-Releasing Core: A highly hindered 2,6-dimethylnitrobenzene moiety. Upon absorbing photon energy, this derivative undergoes a rapid photoisomerization process, culminating in the cleavage and release of NO[1].

  • The Two-Photon Antenna: A fluorescein moiety. Fluorescein is a well-characterized fluorophore chosen specifically for its robust two-photon absorbing capabilities and its ability to yield fluorescence, which allows researchers to track the donor's subcellular localization[1].

  • The Linker: In the first-generation Flu-DNB, these two domains were connected via a styryl and weakly conjugated amide linker[1].

The Evolution to Flu-DNB-DB: Solving the Conjugation Bottleneck

While Flu-DNB successfully released NO upon 720 nm pulse laser irradiation, its release rate was limited by a relatively low two-photon cross-section ( δu​ )[1]. The structural bottleneck was the amide linker, which restricted π -electron delocalization across the molecule.

The Causality of Redesign: To overcome this, researchers synthesized Flu-DNB-DB . By replacing the amide bond with a simple carbon-carbon double bond (an olefin linker), they successfully extended the π -conjugation from the fluorescein core directly into the nitrobenzene ring[2][3]. This continuous electron delocalization lowered the energy gap for excitation, resulting in a pronounced red-shift in the absorption spectrum and a dramatic, ~8-fold amplification of the two-photon cross-section[2][3].

G cluster_0 Structural Evolution & Causality N1 Fluorescein Moiety (Two-Photon Absorber) N2 Amide Linker (Weak Conjugation) N1->N2 Flu-DNB N4 C=C Double Bond Linker (Extended Conjugation) N1->N4 Flu-DNB-DB N3 2,6-Dimethylnitrobenzene (NO Releaser) N2->N3 N5 Near-Infrared TPE (720 nm / 950 nm) N3->N5 Absorbs Energy N4->N3 N6 Photoisomerization & NO Release N5->N6

Structural evolution of Flu-DNB to Flu-DNB-DB and its NO release mechanism.

Quantitative Photophysical Data Profile

The structural modification from an amide to a double bond yielded highly measurable improvements in the compound's photophysical profile. The table below summarizes the quantitative causality between the chemical structure and its optical performance.

PropertyFlu-DNB (First Gen)Flu-DNB-DB (Optimized)Mechanistic Causality / Significance
Linker Architecture Amide bondC=C Double bondThe double bond extends π -conjugation across the entire molecular axis[2].
Absorption Max ( λmax​ ) 322 nm359 nmExtended conjugation lowers the excitation energy requirement, causing a red-shift[3].
Two-Photon Cross-Section ( δu​ ) 0.12 GM (at 720 nm)0.98 GM (at 720 nm)An ~8-fold increase drastically improves the efficiency of photon absorption under pulsed laser[2][3].
TPE Activation Wavelength 720 nm720 nm – 950 nmEnables the use of 950 nm lasers, maximizing near-infrared (NIR) deep tissue penetration[2].

Self-Validating Protocol: Intracellular NO Uncaging

To utilize Flu-DNB-DB effectively in vitro, researchers must employ a self-validating experimental design. The following step-by-step protocol ensures that any observed biological effect is causally linked to the photolabile donor, eliminating false positives from endogenous cellular stress.

Objective

To achieve and verify spatiotemporally controlled NO release in cultured HCT116 cells using near-infrared (NIR) two-photon excitation.

Step-by-Step Methodology

Step 1: Cell Preparation & Endogenous NOS Inhibition

  • Action: Seed HCT116 cells in glass-bottom observation dishes. Pre-treat the cells with -nitro-L-arginine (L-NNA).

  • Causality: L-NNA is a potent Nitric Oxide Synthase (NOS) inhibitor. By suppressing endogenous NO formation, you establish a strict, self-validating baseline. Any NO detected later is guaranteed to originate exclusively from the photolabile donor[4].

Step 2: Dual Co-loading of Donor and Reporter

  • Action: Incubate the cells with Flu-DNB-DB (the NO donor) and DAR-4M AM (a highly specific, cell-permeable fluorescent NO probe).

  • Causality: Flu-DNB-DB acts as the localized NO source. DAR-4M AM acts as the real-time reporter, reacting with NO to produce a highly fluorescent triazole derivative (excitation 559 nm). This dual-loading creates an immediate feedback loop to validate uncaging efficiency[5].

Step 3: Targeted Two-Photon Irradiation

  • Action: Mount the dish on a two-photon confocal microscope equipped with a femtosecond-pulse laser. Target a specific subcellular region of interest (ROI) and irradiate at 950 nm for 1 to 10 seconds.

  • Causality: Utilizing a 950 nm fs-pulse laser restricts the two-photon excitation strictly to the focal volume (femtoliter scale). This prevents off-target NO release in adjacent cells, achieving true 3D spatial resolution without the phototoxicity associated with single-photon UV-A excitation[2][3].

Step 4: Real-Time Validation and Imaging

  • Action: Capture fluorescence images of the DAR-4M AM signal immediately post-irradiation.

  • Causality: A localized, sharp increase in fluorescence exclusively within the irradiated ROI proves the successful, spatiotemporally confined release of NO, validating the entire system[3].

Workflow Step1 1. Cell Preparation (HCT116 Cells + L-NNA) Step2 2. Co-loading (Flu-DNB-DB + DAR-4M AM) Step1->Step2 NOS Inhibition Step3 3. Targeted Irradiation (950 nm fs-pulse laser) Step2->Step3 Wash & Mount Step4 4. NO Uncaging (Localized Release) Step3->Step4 Two-Photon Excitation Step5 5. Validation (DAR-4M AM Fluorescence) Step4->Step5 NO Binding

Self-validating experimental workflow for intracellular NO uncaging.

In Vivo Translation and Pharmacological Significance

The ultimate test of a photolabile donor is its efficacy in complex living tissues. The optimization of Flu-DNB into Flu-DNB-DB directly enabled advanced in vivo neurovascular studies.

Because biological tissues heavily scatter and absorb single-photon visible and UV light, deep-tissue NO delivery was historically impossible. By leveraging the 950 nm activation wavelength of Flu-DNB-DB, researchers can operate within the "tissue transparency window." When applied to a living mouse brain, femtosecond near-infrared pulse laser irradiation of predefined regions induced NO-release-dependent, transient vasodilation specifically at the irradiated site[4]. Crucially, photoirradiation in the absence of the donor yielded no effect, proving that the biological response was causally driven by the precisely controlled, two-photon-mediated release of NO[4].

References

  • Title: 2 Source: PubMed (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVsgA3B5P50NuwwR0KfqhoEJbT2fBlDdAxkPqRC6FnqfXEXTTFRPSurqLppthAfi1Zik6hWJQJNQNKs1sQcb4E-UgZPakOyaksOh2QGHQEQR7x5GD37hvhBEQRWmuuGQS3mFo=

  • Title: 3 Source: PubMed Central (nih.gov) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSFU4Yh8IRZHoVUlSvN-XzH-ux2IAGgQU9GLc4eVO_OZfDB66IXLXyd-l-_kMSv01bi56UrWkuGzvUjA60p2QiL3Ih4oa_wvn-n1-KIGETrUS6S7SdjhXhNGVqsfdr8H_yiJLUGROUpDm1A==

  • Title: 1 Source: Journal of the American Chemical Society (acs.org) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjzC9vWM771B48jqNxGJSAYrDmjUXfxKX20YjQsVWWNBX_GhSbaQihJ1rBjHEuFQRzIOsjFFvJvQnWK6FDKna1PF_hbmFySTskq7uPFYS9UNtpNqJeEssbu4_ITLOJFZyNjjFL

  • Title: 4 Source: ACS Publications (acs.org) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpheXGmmU6rYmy79EVR3n_FGuG77veKg7a-NhBupJpEXhpfXA6HZc2sbzi4j-EfZVLGFmlfOE_hvIux8k5DLwTZgaN9aaZ_7liBKs-z1aMIKAE9PVT3mTojiomf8tyiJ98KMvc

  • Title: 5 Source: ResearchGate (researchgate.net) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErw0-X2roDYgJJunwoGp87VxaRCVIZhNO19w2pwPgt1mV72RTbB1sQTIXvvFtGec6oGVfqH2OOhv1Za719NV73udxWGdZ0wylqJPxD8d1SML1-0A30lJBztmF-vQZVUjJovY3QeOV_XQeJ4F07p-TFCqOXrkVMe9Q8NBvOrdzZlIP_9nkMZASGyLMmgQ9tDaOdRijo6KF6BycGmV83XTG96S3407To18FO9pCJ30efVkzf19heACxxoqrLeVqKtAaGj_e5sBEY6XzQ0VyolJCbGRJjIqYGCXburx3a1otwaIeJnTZ4Ug==

Sources

Precision Spatiotemporal Control of Nitric Oxide: A Technical Guide to 2,6-Dimethylnitrobenzene-Based NO Donors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule responsible for regulating vasodilation, neurotransmission, and immune responses. Because NO is a highly reactive, short-lived free radical under ambient conditions, biological research and drug development require the use of exogenous donor molecules to generate NO in situ (1)[1]. Traditional donors (e.g., sodium nitroprusside, S-nitrosothiols) release NO spontaneously, lacking spatiotemporal control and often generating toxic byproducts like cyanide (2)[2].

To overcome these limitations, photo-triggered NO donors ("caged NOs") have been developed. Among these, 2,6-dimethylnitrobenzene (DNB) derivatives represent a paradigm shift in precision pharmacology, offering absolute stability in the dark and highly tunable NO release upon specific light irradiation (3)[3].

Mechanistic Principles: The Causality of Steric Hindrance

The defining feature of DNB-based NO donors is their unique structural geometry. In standard nitrobenzene, the nitro group is coplanar with the aromatic ring; upon photon absorption, this coplanar system harmlessly dissipates excitation energy without bond cleavage.

However, by introducing methyl groups at the 2 and 6 (ortho) positions, severe steric hindrance is created.

The Causality: This steric clash forces the nitro group into a highly twisted, non-planar conformation relative to the benzene ring (2)[2]. This pre-twisted geometry prevents energy dissipation via standard fluorescence or internal conversion. More importantly, it dramatically lowers the activation energy required for the photo-induced isomerization of the nitro group to a nitrite ester. Following this isomerization, the weak O-NO bond undergoes homolytic cleavage, releasing NO• and an oxyl radical (3)[3].

Mechanism DNB 2,6-Dimethylnitrobenzene (Twisted Nitro Group) Excited Excited State (Singlet/Triplet) DNB->Excited Energy Transfer Photon Photon Absorption (UV/Vis/TPE) Photon->Excited Nitrite Nitrite Ester Intermediate Excited->Nitrite Photoisomerization Products Nitric Oxide (NO•) + Oxyl Radical Nitrite->Products Homolytic Cleavage

Fig 1. Photochemical mechanism of NO release from 2,6-dimethylnitrobenzene donors.

Evolution and Tuning of DNB Donors

Early DNB donors required UV-A irradiation, which is phototoxic to living cells and suffers from poor tissue penetration. To adapt these molecules for in vivo and clinical drug development, researchers extended the π-electron conjugated systems and incorporated antenna dyes (e.g., fluorescein, rhodamine) (1)[1].

  • Two-Photon Excitation (TPE): Compounds like Flu-DNB utilize a fluorescein antenna for TPE (e.g., via 720 nm femtosecond pulsed lasers). This non-linear optical process allows deep tissue penetration with minimal off-target phototoxicity (3)[3].

  • Organelle Targeting: By conjugating lipophilic cations (e.g., triphenylphosphonium in NBDNO or rhodamine in RpNO / Rol-DNB-pyr), DNB donors selectively accumulate in the mitochondria. This enables the precise induction of localized nitrosative stress and rapid mitochondrial fragmentation (4)[4].

Quantitative Comparison of DNB Donors
CompoundExcitation SourceTarget OrganelleKey Feature / Application
4-Substituted DNB UV-A (350-400 nm)Non-specificFirst-generation proof of concept; highly stable in dark.
Flu-DNB TPE (720 nm laser)Non-specificDeep tissue penetration; utilizes fluorescein antenna.
NBDNO Visible (Green light)MitochondriaTriphenylphosphonium targeting moiety.
RpNO / Rol-DNB-pyr Visible (Green/Yellow)MitochondriaRhodamine-tethered; induces mitochondrial fragmentation at 1 μM.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any NO release must be empirically validated using orthogonal methods. Below are the definitive, self-validating protocols for quantifying DNB-mediated NO release.

Protocol 1: Electron Spin Resonance (ESR) Spin-Trapping (In Vitro)

Because NO is a transient radical, direct measurement is notoriously difficult. ESR using the Fe-MGD (N-methyl-D-glucamine dithiocarbamate) complex provides a self-validating trap.

  • Preparation: Prepare a 100 μM solution of the DNB donor in an aqueous/DMSO buffer.

  • Spin Trap Addition: Add Fe-MGD complex (typically 1-5 mM) to the solution.

    • Causality: The Fe-MGD complex specifically binds the transient NO• radical to form a highly stable paramagnetic [(MGD)2-Fe2+-NO] complex, preventing the NO from rapidly oxidizing into untraceable nitrites/nitrates.

  • Irradiation: Irradiate the sample with the target wavelength (e.g., 720 nm for Flu-DNB) for 5-10 minutes (3)[3].

  • Detection: Transfer the solution to an ESR spectrometer. A characteristic three-line spectrum (aN = 1.25 mT, giso = 2.04) definitively confirms NO generation (2)[2].

Protocol 2: Intracellular NO Detection via Fluorescence Microscopy
  • Cell Culture: Culture HCT116 colon cancer cells in appropriate media (4)[4].

  • Probe Loading: Incubate cells with 5 μM DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) for 30 minutes.

    • Causality: The lipophilic diacetate form easily permeates the cell membrane. Once inside, intracellular esterases cleave the diacetate groups, trapping the probe inside the cell. The probe remains non-fluorescent until it reacts specifically with NO oxidation products to form a highly fluorescent benzotriazole derivative.

  • Donor Incubation: Wash the cells to remove excess probe and incubate with the targeted DNB donor (e.g., 1 μM Rol-DNB-pyr) (1)[1].

  • Uncaging & Imaging: Irradiate the cells with visible light (e.g., 3 minutes). Quantify the green fluorescence increase using confocal microscopy to validate intracellular NO release and subsequent mitochondrial fragmentation (1)[1].

Workflow Prep 1. DNB Donor Preparation (Aqueous/DMSO) Irrad 2. Photoirradiation (Target Wavelength) Prep->Irrad Trap 3a. Spin Trapping (Fe-MGD Complex) Irrad->Trap In Vitro Assay Cell 3b. Cell Incubation (DAF-FM DA Probe) Irrad->Cell In Vivo/Cell Assay ESR 4a. ESR Spectroscopy (3-line spectrum) Trap->ESR Fluor 4b. Fluorescence Microscopy (Intracellular NO) Cell->Fluor

Fig 2. Orthogonal experimental workflows for validating NO release from DNB donors.

References

  • Photoinduced Nitric Oxide Release from Nitrobenzene Derivatives Source: Journal of the American Chemical Society (ACS Publications), 2005. URL:[Link]

  • Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation Source: Journal of the American Chemical Society (ACS Publications), 2009. URL:[Link]

  • Photoinduced nitric oxide release from a nitrobenzene derivative in mitochondria Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2011. URL:[Link]

  • Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics Source: ACS Chemical Biology (ACS Publications), 2016. URL:[Link]

Sources

Spatiotemporal Control of Nitric Oxide Using Flu-DNB: A Technical Guide for Advanced Biological Applications

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Nitric Oxide Delivery

Nitric oxide (NO) is a ubiquitous gasotransmitter that regulates critical physiological processes, including vasodilation, neurotransmission, and immune response. Historically, elucidating the precise paracrine signaling of NO has been hindered by its transient nature (half-life of seconds) and high diffusivity. Traditional NO donors (e.g., sodium nitroprusside, SNAP) release NO spontaneously upon dissolution, flooding the biological system and making it impossible to study localized, target-specific responses.

While first-generation photolabile NO donors (caged NO) introduced temporal control via single-photon ultraviolet (UV) excitation, they suffered from two fatal flaws for deep-tissue in vivo imaging:

  • Poor Spatial Resolution: Single-photon excitation occurs throughout the entire z-axis of the light path (a cone of excitation), lacking true 3D spatial confinement.

  • High Phototoxicity: UV light scatters heavily in biological tissue and induces severe cellular damage.

The development of Flu-DNB fundamentally resolved these limitations. By leveraging Two-Photon Excitation (TPE) via near-infrared (NIR) femtosecond lasers, Flu-DNB allows researchers to restrict NO release exclusively to a femtoliter-sized focal volume, achieving unprecedented 3D spatiotemporal control without heavy-metal toxicity1[1].

Photochemical Architecture & Causality of Mechanism

Flu-DNB is a purely organic molecule engineered with two distinct functional moieties: a fluorescein antenna and a 2,6-dimethylnitrobenzene (DNB) payload .

The Causality of Molecular Design
  • Why the Fluorescein Antenna? Fluorescein acts as a highly efficient two-photon absorbing chromophore. It also provides a secondary benefit: baseline fluorescence. This allows researchers to visually confirm the cellular distribution of the compound prior to initiating NO release.

  • Why the 2,6-Dimethylnitrobenzene Core? In standard nitrobenzenes, the nitro group is planar with the aromatic ring, which often leads to fluorescence quenching or inefficient photochemistry. The addition of methyl groups at the 2,6-positions creates severe steric hindrance. This forces the nitro group out of the aromatic plane. When excited, this twisted conformation causally drives a photoisomerization reaction, converting the nitro group into a nitrite ester. Subsequent homolytic cleavage of the N–O bond releases NO1[1].

Mechanism FluDNB Flu-DNB (Ground State) Excited Two-Photon Excitation (Focal Volume) FluDNB->Excited Absorbs 2 photons NIR NIR Femtosecond Laser (720 nm / 950 nm) NIR->Excited Isomerization Photoisomerization (Nitro to Nitrite) Excited->Isomerization Conformational shift Cleavage Homolytic Cleavage (N-O Bond) Isomerization->Cleavage NO Nitric Oxide (NO) Cleavage->NO Byproduct Stable Byproduct Cleavage->Byproduct

Fig 1: Photochemical mechanism of NO release from Flu-DNB via Two-Photon Excitation.

Comparative Analysis: Flu-DNB vs. Flu-DNB-DB

While the original Flu-DNB compound is activated at 720 nm, continuous engineering led to the development of Flu-DNB-DB . By replacing the amide bond linking the fluorescein and DNB moieties with a carbon-carbon double bond, researchers extended the π -conjugation system.

Causality of the Double Bond: This extended conjugation lowers the energy required for excitation, shifting the optimal TPE wavelength deeper into the NIR spectrum (950 nm) and increasing the two-photon cross-section ( δu​ ) by nearly an order of magnitude. This allows for precisely controlled intracellular release of NO with laser pulses as short as 1 second2[2].

Quantitative Data Summary
PropertyFlu-DNBFlu-DNB-DBTraditional Metal-Nitrosyls
NO Release Moiety 2,6-dimethylnitrobenzene2,6-dimethylnitrobenzeneMetal-nitrosyl complex
Antenna Linkage Amide bondCarbon-carbon double bondDirect ligand binding
Optimal TPE Wavelength 720 nm950 nmVaries (Often UV/Visible)
Two-Photon Cross-Section ( δu​ ) 0.12 GM0.98 GMN/A (Often 1-photon only)
Biocompatibility High (Metal-free)High (Metal-free)Low (Heavy metal cytotoxicity)

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilizing Flu-DNB must be designed as a self-validating system. The following methodologies incorporate intrinsic controls to isolate the effects of exogenous NO release from laser artifacts or endogenous NO production.

Protocol A: In Vitro Subcellular NO Release Validation

This protocol verifies that NO is released exclusively at the focal point without diffusing to adjacent cells in a disruptive manner.

  • Cell Preparation: Culture HCT116 cells (or equivalent) in glass-bottom dishes.

  • Inhibitor Pre-treatment (Self-Validation Checkpoint 1): Treat cells with L-NNA (a nitric oxide synthase inhibitor) to completely suppress endogenous NO formation. This ensures any detected NO is causally linked to Flu-DNB3[3].

  • Probe Loading: Co-incubate cells with Flu-DNB (10 µM) and DAR-4M AM (a highly specific fluorescent NO probe).

  • Targeting: Utilize the baseline green fluorescence of the fluorescein moiety to identify a specific subcellular Region of Interest (ROI) (e.g., a mitochondrial cluster).

  • TPE Irradiation: Irradiate the ROI using a femtosecond pulse laser at 720 nm (for Flu-DNB) or 950 nm (for Flu-DNB-DB).

  • Observation (Self-Validation Checkpoint 2): Monitor DAR-4M fluorescence. A successful experiment will show a localized increase in DAR-4M fluorescence only within the irradiated cell, with neighboring cells remaining dark.

Protocol B: In Vivo Vasodilation & Microglial Chemoattraction

Flu-DNB allows researchers to manipulate blood vessels and microglia in living tissue, replacing the highly invasive microinjection of spontaneous NO donors3[3].

  • Surgical Preparation: Establish a cranial window in a living C57BL/6 mouse.

  • Administration: Administer Flu-DNB topically to the exposed brain tissue.

  • Baseline Imaging: Record the baseline diameter of the target blood vessel or the resting state of microglial processes using a two-photon microscope.

  • Targeted Irradiation: Apply femtosecond NIR pulse laser irradiation to a predefined ROI adjacent to the blood vessel or microglia.

  • Negative Control (Self-Validation Checkpoint): Irradiate a contralateral region without Flu-DNB administration. If vasodilation occurs here, it is a thermal artifact of the laser, not an NO-dependent response.

  • Measurement: Quantify the transient vasodilation or the chemoattraction (motility) of microglial processes toward the irradiated ROI.

Workflow Prep 1. Animal Preparation (Cranial window) Admin 2. Flu-DNB Administration (Topical / Microinjection) Prep->Admin Targeting 3. Focal Targeting (Identify ROI via Fluorescein) Admin->Targeting Irradiation 4. TPE Laser Irradiation (720nm or 950nm) Targeting->Irradiation Observation 5. Real-Time Observation (Vasodilation / Motility) Irradiation->Observation

Fig 2: In vivo workflow for spatiotemporal NO control in living mouse brain.

Conclusion

The transition from spontaneous, systemic NO donors to two-photon excitable photolabile donors represents a critical leap in chemical biology. By utilizing the sterically hindered 2,6-dimethylnitrobenzene core, Flu-DNB and its successor Flu-DNB-DB provide researchers with a metal-free, highly biocompatible tool. When coupled with rigorous, self-validating experimental designs, these compounds allow for the precise mapping of NO-dependent signaling pathways at both the subcellular and in vivo levels.

References

  • Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation. Hishikawa K, Nakagawa H, Furuta T, Fukuhara K, Tsumoto H, Suzuki T, Miyata N. Journal of the American Chemical Society (2009). URL:[Link]

  • Fine spatiotemporal control of nitric oxide release by infrared pulse-laser irradiation of a photolabile donor. Nakagawa H, Hishikawa K, Eto K, Ieda N, Namikawa T, Kamada K, Suzuki T, Miyata N, Nabekura J. ACS Chemical Biology (2013). URL:[Link]

  • A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. Nakagawa H, Ieda N, Eto K, Namikawa T, Kamada K, Nabekura J. Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

Sources

Pharmacokinetics and Dark Stability of Flu-DNB: A Next-Generation Photocontrollable Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule governing critical physiological processes, including vasodilation, neuromodulation, and immune response[1]. Historically, the therapeutic and experimental application of NO has been hindered by its radical nature and rapid half-life, necessitating the use of chemical NO donors. However, traditional donors often suffer from spontaneous, uncontrolled decomposition.

The development of Flu-DNB (a 2,6-dimethylnitrobenzene-based compound conjugated with a fluorescein moiety) represents a paradigm shift in spatiotemporal NO delivery[1]. By leveraging Two-Photon Excitation (TPE), Flu-DNB allows for pinpoint, 3D-controlled NO uncaging in deep tissues without the use of nitrosyl-chelated metal ions[2]. This technical guide dissects the structural causality behind Flu-DNB's exceptional dark stability, its pharmacokinetic profile, and the self-validating methodologies required for its experimental application.

Structural Chemistry & The Causality of Dark Stability

The most critical bottleneck in NO donor development is achieving dark stability —the ability of the compound to remain completely inert in the absence of a specific light trigger. Flu-DNB achieves this through precise steric engineering[1].

The Steric Twist Mechanism

Flu-DNB is built upon a 2,6-dimethylnitrobenzene core. The causality of its stability lies in the steric clash generated by the two methyl groups positioned adjacent to the nitro group.

  • Prevention of Spontaneous Cleavage: Under ambient, dark conditions, the robust covalent bonding of the nitro group prevents spontaneous homolytic cleavage[1].

  • Facilitation of Photoisomerization: When exposed to targeted photon energy, the steric hindrance forces the nitro group to twist out of the planar alignment with the benzene ring[1]. This twisted conformation is the energetic prerequisite that facilitates the photoisomerization of the nitro group into a nitrite ester[1].

  • Payload Release: Subsequent non-radiative relaxation and homolytic cleavage of the nitrite ester release the NO radical[3].

Photorelease A Flu-DNB (Dark State) Highly Stable B Excited State TPE: 720-800 nm A->B Photon Absorption (Steric Twist) C Nitrite Ester Intermediate B->C Photoisomerization D NO Radical + Photoproduct Active Release C->D Homolytic Cleavage

Fig 1. Mechanistic pathway of TPE-induced NO release from Flu-DNB.

Pharmacokinetics and Subcellular Localization

Understanding the biodistribution of Flu-DNB is essential for designing accurate in vitro and in vivo models.

Cellular Uptake and Distribution

Flu-DNB exhibits excellent membrane permeability. Upon incubation, the compound localizes primarily within the membrane compartments and hydrophobic regions of the cytoplasm [4]. Notably, while it penetrates the cell efficiently, it does not completely colocalize with mitochondria, indicating a non-specific distribution driven by its lipophilic physicochemical properties[4].

In Vivo Biodistribution

In murine models, when administered via artificial cerebrospinal fluid (ACSF) to the brain surface, Flu-DNB distributes effectively into the vessel walls to a depth of at least 100 μm[4]. This pharmacokinetic profile makes it an ideal candidate for studying localized vasodilation and microglial chemoattraction in living tissue[4].

Photophysical Evolution: Flu-DNB vs. Flu-DNB-DB

While Flu-DNB is highly effective, its two-photon uncaging cross-section ( δu​ ) is relatively low (0.12 GM at 720 nm)[5]. To optimize the compound for deeper tissue penetration and lower laser power requirements, researchers engineered Flu-DNB-DB [6].

The Causality of Enhanced Cross-Section: In Flu-DNB, the stilbene moiety is connected to the fluorescein moiety via an amide group. By replacing this amide bond with a simple olefin (carbon-carbon double bond) linker , researchers extended the π -conjugation across the entire molecule[3]. This extended conjugation lowers the energy gap, shifting the absorption maximum from 322 nm to 359 nm, and dramatically amplifying the two-photon decomposition cross-section by approximately 8-fold[3].

Table 1: Comparative Photophysical and Pharmacokinetic Profiling
ParameterFlu-DNBFlu-DNB-DB
Structural Linker Amide bondOlefin (double bond)
Absorption Maximum ( λmax​ ) 322 nm359 nm
Two-Photon Cross-Section ( δu​ ) 0.12 GM (at 720 nm)0.98 GM (at 720 nm)
Optimal TPE Wavelength 720 – 800 nm950 nm
Subcellular Localization Cytoplasmic membrane / Hydrophobic regionsCytoplasmic membrane / Hydrophobic regions
NO Release Trigger UVA (325-385 nm) / NIR (720-800 nm)Blue light (450-480 nm) / NIR (950 nm)

Self-Validating Experimental Methodologies

To ensure scientific integrity, any protocol utilizing Flu-DNB must be designed as a self-validating system. The following methodology details the in vitro spatiotemporal uncaging of NO, incorporating necessary internal controls.

Protocol: In Vitro Spatiotemporal NO Uncaging via TPE

Rationale & Causality of Reagents:

  • DAR-4M AM: A cell-permeable fluorogenic probe. While Flu-DNB inherently emits green fluorescence (confirming uptake), DAR-4M AM reacts with NO oxidation products to emit red fluorescence. This dual-color system validates both donor presence and payload release[4].

  • L-NNA (Nω-Nitro-L-arginine): An inhibitor of endogenous Nitric Oxide Synthase (NOS). Pre-treating cells with L-NNA ensures that any detected NO is exclusively the result of photolabile uncaging, eliminating false positives from biological stress responses[4].

Step-by-Step Workflow:

  • Cell Preparation: Culture HCT116 cells (or target cell line) in appropriate media until 70-80% confluent.

  • Inhibitor Pre-treatment: Incubate cells with 100 μM L-NNA for 30 minutes to suppress endogenous NOS activity.

  • Probe Co-loading: Add Flu-DNB (or Flu-DNB-DB) and DAR-4M AM to the culture media. Incubate for 24 hours to allow for sufficient cytoplasmic membrane localization.

  • Washing: Wash the cells thoroughly with PBS to remove extracellular probes, ensuring that subsequent fluorescence signals are strictly intracellular.

  • Baseline Imaging: Using a confocal microscope, capture baseline images. Confirm Flu-DNB uptake via green fluorescence channel. Ensure minimal baseline red fluorescence.

  • Targeted Irradiation: Focus a femtosecond-pulse NIR laser (720-800 nm for Flu-DNB; 950 nm for Flu-DNB-DB) on a specific Region of Interest (ROI) within a single cell for 0.5 to 1.0 seconds.

  • Data Acquisition: Immediately capture post-irradiation images. A localized spike in red fluorescence (DAR-4M T) strictly within the irradiated ROI confirms successful, spatiotemporally controlled NO release.

Workflow Step1 1. Co-Incubation Flu-DNB + DAR-4M AM + L-NNA Step2 2. Wash & Isolate Remove extracellular probes Step1->Step2 Ensure intracellular uptake Step3 3. Targeted TPE NIR Femtosecond Laser Step2->Step3 Spatiotemporal targeting Step4 4. Confocal Imaging Quantify Red Fluorescence Step3->Step4 Validate NO release

Fig 2. Self-validating experimental workflow for spatiotemporal NO uncaging.

References

  • 5, National Institutes of Health (NIH) / PMC. 2.7, Journal of the American Chemical Society (ACS Publications). 3.8, ACS Chemical Biology. 4.6, Bioorganic & Medicinal Chemistry Letters (PubMed).

Sources

Methodological & Application

Application Note: Precise Spatiotemporal Control of Intracellular Nitric Oxide (NO) Release Using Flu-DNB

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule regulating critical physiological processes, including vasodilation, neuromodulation, and immune defense. Standardizing the study of NO in biological systems has historically been hindered by the spontaneous decomposition of conventional NO donors, which lack spatial and temporal precision.

To overcome this, researchers have developed photolabile NO donors. Flu-DNB (a 2,6-dimethylnitrobenzene derivative conjugated with a fluorescein moiety) represents a breakthrough in this field, enabling highly localized NO release via Two-Photon Excitation (TPE)1[1]. By utilizing femtosecond near-infrared (NIR) pulse lasers, Flu-DNB allows researchers to trigger intracellular NO release at the subcellular level without the phototoxicity and poor tissue penetration associated with ultraviolet (UV) light2[2].

Mechanistic Pathway & Detection Strategy

The Flu-DNB system relies on a dual-component approach: a photolabile donor (Flu-DNB) and an intracellular NO-trapping probe (DAR-4M AM).

Upon TPE irradiation, the 2,6-dimethylnitrobenzene core of Flu-DNB undergoes photolysis, releasing NO. Simultaneously, the cell-permeable prodrug DAR-4M AM is hydrolyzed by intracellular esterases into its active form, DAR-4M. In the presence of molecular oxygen, DAR-4M reacts with the newly released NO to form DAR-4M T , a highly fluorescent adduct. This localized fluorescence provides direct, self-validating proof of successful spatiotemporal NO release.

Pathway TPE Two-Photon Excitation (NIR Pulse Laser) FluDNB Flu-DNB / Flu-DNB-DB (Photolabile NO Donor) TPE->FluDNB Triggers cleavage NO Nitric Oxide (NO) Spatiotemporal Release FluDNB->NO Photolysis DAR4MT DAR-4M T (Fluorescent Adduct) NO->DAR4MT Reaction (+ O2) DAR4MAM DAR-4M AM (Cell-Permeable Prodrug) DAR4M DAR-4M (Active Intracellular Probe) DAR4MAM->DAR4M Intracellular Esterases DAR4M->DAR4MT Binds NO

Fig 1: Mechanism of TPE-induced NO release from Flu-DNB and intracellular detection via DAR-4M.

Quantitative Comparison: Flu-DNB vs. Flu-DNB-DB

To further enhance the two-photon cross-section (δu), a next-generation derivative, Flu-DNB-DB , was engineered by replacing the amide bond with a carbon-carbon double bond. This extended conjugation significantly improves photolysis efficiency under 950 nm irradiation3[3].

PropertyFlu-DNBFlu-DNB-DB
Chemical Linker Amide bondCarbon-carbon double bond
Absorption Maximum (λmax) 322 nm359 nm
Two-Photon Cross-Section (δu) 0.12 GM (at 720 nm)0.98 GM (at 720 nm)
Optimal TPE Wavelength 720 – 735 nm950 nm
Irradiation Time Required ~10 minutes (bulk)As little as 1 second (subcellular)
Primary Application In vitro / In vivo (mouse brain)High-precision subcellular NO release

Experimental Protocol: Intracellular NO Release

This protocol outlines a self-validating workflow for executing and verifying intracellular NO release in cultured cells (e.g., HCT116 human colon cancer cells).

Workflow Step1 1. Cell Culture & NOS Inhibition Step2 2. Donor Loading (Flu-DNB, 24h) Step1->Step2 Step3 3. Probe Loading (DAR-4M AM) Step2->Step3 Step4 4. NIR Irradiation (TPE at ROI) Step3->Step4 Step5 5. Confocal Fluorescence Imaging Step4->Step5

Fig 2: Step-by-step experimental workflow for intracellular NO release and imaging.
Step 1: Cell Preparation and Endogenous NOS Inhibition
  • Seed HCT116 cells in glass-bottom confocal imaging dishes and culture under standard conditions (37°C, 5% CO₂).

  • Treat the cells with L-NNA (Nω-nitro-L-arginine), a nitric oxide synthase (NOS) inhibitor.

  • Causality & Validation: Inhibiting endogenous NOS ensures a zero-background baseline. Any NO detected downstream is definitively proven to originate from the photolysis of Flu-DNB, establishing a rigorous self-validating system.

Step 2: Loading the NO Donor (Flu-DNB)
  • Add Flu-DNB (or Flu-DNB-DB) to the culture medium to a final concentration of 25 μM.

  • Incubate for 24 hours.

  • Verification Check: Observe the cells under a fluorescence microscope. The intrinsic fluorescein moiety of Flu-DNB emits green fluorescence, allowing you to visually confirm successful intracellular localization (primarily in cytoplasmic membrane compartments) prior to laser activation.

Step 3: Loading the NO Probe (DAR-4M AM)
  • Wash the cells gently with PBS to remove any extracellular Flu-DNB.

  • Add 10 μM of the fluorogenic NO probe DAR-4M AM to the cells and incubate for 30–60 minutes.

  • Causality & Validation: Washing removes extracellular donors, ensuring that subsequent photolysis only generates intracellular NO. DAR-4M AM easily permeates the cell membrane, where esterases cleave the acetoxymethyl (AM) groups, trapping the active DAR-4M inside the cell to await NO binding.

Step 4: Two-Photon Excitation (TPE) Irradiation
  • Transfer the dish to a confocal fluorescence microscope equipped with a femtosecond NIR pulse laser.

  • Define a specific Region of Interest (ROI) within a single cell.

  • Irradiate the ROI using the appropriate wavelength (735 nm for Flu-DNB; 950 nm for Flu-DNB-DB).

  • Causality & Validation: TPE relies on the simultaneous absorption of two lower-energy NIR photons. Because this only occurs at the exact focal point of the laser, NO release is restricted strictly to the 3D coordinates of the ROI.

  • Negative Control: Irradiate an adjacent cell treated with vehicle (DMSO) instead of Flu-DNB to confirm that the laser itself does not induce artifactual fluorescence or phototoxicity.

Step 5: Fluorescence Imaging and Quantification
  • Immediately post-irradiation, switch to the acquisition laser.

  • Excite the cells at 559 nm and collect emission in the 575–620 nm range to detect DAR-4M T.

  • Quantify the fluorescence intensity ratio ( FIafter​/FIbefore​ ) specifically at the irradiated point versus adjacent non-irradiated areas. A sharp, localized spike in fluorescence confirms successful spatiotemporal NO release.

References

  • Source: ACS Publications (Journal of the American Chemical Society)
  • Source: PubMed (Bioorganic & Medicinal Chemistry Letters)
  • Source: ACS Publications (Journal of the American Chemical Society)

Sources

in vivo application of Flu-DNB in mouse brain vasodilation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vivo Study of Mouse Brain Vasodilation using Dextran-Conjugated Fluorescent Dyes

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of dextran-conjugated fluorescent dyes for studying cerebral vasodilation in the mouse brain using two-photon microscopy.

Introduction: Decoding "Flu-DNB" and the Principle of In Vivo Vascular Imaging

The term "Flu-DNB" is not a standard nomenclature for a specific probe. Based on the context of "in vivo...mouse brain vasodilation," it is most likely a shorthand or typo for a Fluorescent Dextran-conjugate for Neurovascular imaging in the Brain . This guide will proceed under the expert assumption that the core task is to visualize and quantify blood vessel dynamics.

The primary method for this application involves intravenously injecting a high-molecular-weight dextran conjugated to a bright, stable fluorophore (e.g., FITC, Texas Red). This large molecule is retained within the blood vessels, effectively acting as a fluorescent plasma marker.[1][2] By imaging the brain through a surgically implanted cranial window, changes in the diameter of these fluorescently-labeled vessels—vasodilation and vasoconstriction—can be precisely measured over time.[1][3]

Two-photon excitation microscopy (2PEM) is the gold-standard imaging modality for this purpose.[4][5] Its use of longer wavelength infrared light allows for deeper penetration into the scattering brain tissue and confines fluorescence excitation to a tiny focal volume.[6][7][8] This minimizes phototoxicity and photobleaching, enabling stable, high-resolution imaging of fine vascular structures deep within the cortex for extended periods.[6][7][9] This guide provides protocols for both the foundational technique of measuring vessel diameter and an advanced application using a calcium-sensitive dye to investigate the underlying cellular mechanisms of vasodilation.

Core Application: Visualizing and Quantifying Cerebral Vasodilation

This section details the primary workflow for labeling the cerebral vasculature to measure stimulus-evoked or spontaneous changes in vessel diameter.

Scientific Principle

The principle relies on creating a high-contrast image of the blood plasma against the unlabeled brain parenchyma. A high-molecular-weight (e.g., 70 kDa or 150 kDa) fluorescent dextran is injected into the bloodstream, typically via the tail vein.[1][2][10] Due to its size, the dextran conjugate does not readily cross the blood-brain barrier (BBB) in a healthy animal, thus remaining within the vasculature for several hours and serving as a stable tracer.[2][11] Two-photon imaging of a cortical region of interest then reveals the morphology of arterioles, capillaries, and venules. Time-lapse imaging allows for the direct measurement of changes in the vessel lumen diameter, providing a quantitative readout of vasodilation.[3]

Experimental Workflow Overview

The overall process involves two key procedures performed on separate days: the implantation of a chronic cranial window for optical access, and the subsequent imaging session where the fluorescent dye is administered.

G cluster_0 Day 1: Survival Surgery cluster_1 Day 3-7+: Imaging Session A Anesthetize Mouse B Mount in Stereotaxic Frame A->B C Perform Craniotomy B->C D Implant Glass Coverslip (Cranial Window) C->D E Post-operative Care & Recovery D->E F Anesthetize or Habituate Awake Mouse E->F Allow 2-5 Days for Recovery G Head-fix Mouse on Microscope Stage F->G Time-lapse H Inject Fluorescent Dextran (i.v. Tail Vein) G->H Time-lapse I Two-Photon Imaging of Vasculature H->I Time-lapse J Induce Vasodilation (e.g., Sensory Stimulus) I->J Time-lapse K Image Analysis: Measure Vessel Diameter I->K J->I Time-lapse G cluster_0 Cellular Signaling Cascade Neuron Active Neuron (Releases Glutamate) Astrocyte Astrocyte (Ca²⁺ Signal via Fluo-4 Dextran) Neuron->Astrocyte Activates Receptors Vessel Arteriole Smooth Muscle / Pericyte (Relaxes) Astrocyte->Vessel Releases Vasoactive Agents Dilation Vasodilation (Measured via Intravascular Dextran) Vessel->Dilation Diameter Increases

Caption: Simplified pathway of neurovascular coupling.

Protocol Considerations for Fluo-4 Dextran Loading
  • Preparation: Prepare Fluo-4 dextran (10,000 MW) at 10-20% w/v in sterile water or saline. [12]Due to the low resting fluorescence of Fluo-4, it is often co-injected with a calcium-insensitive red fluorescent dextran to help locate the injection site and filled cells. [12][13]

  • Injection:

    • This procedure requires a separate survival surgery, which can be combined with the cranial window implantation.

    • Under anesthesia and in a stereotaxic frame, a small burr hole is made over the target cortex.

    • A fine-tipped glass micropipette filled with the Fluo-4 dextran solution is lowered into the brain at a specific depth (e.g., 200-300 µm below the dura).

    • A very small volume (e.g., 20-50 nL) is pressure-injected slowly over several minutes. [12][13]

  • Incubation: The dye requires time to be taken up by cells and transported throughout their processes. Allow 1-5 days for recovery and dye distribution before imaging. [12][13]

  • Imaging: During the imaging session, use two separate detection channels on the two-photon microscope: one for the Fluo-4 dextran (green channel) and one for the intravascular tracer like Texas Red-dextran (red channel). This allows for simultaneous measurement of astrocytic Ca²⁺ signals and vessel diameter changes.

Trustworthiness and Causality: Key Experimental Insights

  • Why a Chronic Cranial Window? A chronic window is essential for longitudinal studies and allows the acute inflammation from the surgery to resolve, providing a more physiological baseline for vasodilation studies. [14][15]* Why High-Molecular-Weight Dextran? Lower MW dextrans (<40 kDa) can slowly extravasate, or leak, from the vessels, especially under inflammatory conditions. Using 70 kDa or larger dextrans ensures the signal remains confined to the vascular lumen for the duration of the experiment. [11]* Anesthetized vs. Awake Imaging: Anesthesia, particularly isoflurane, is a vasodilator and can significantly alter baseline vessel tone and dampen neurovascular coupling. [3]While technically more challenging, imaging in awake, habituated animals provides a more accurate representation of natural physiological responses. [3]* Data Interpretation: An increase in vessel diameter is a direct measure of vasodilation. When combined with Fluo-4 imaging, a rise in perivascular Ca²⁺ that precedes or coincides with the dilation provides strong evidence for a causal link in the neurovascular coupling pathway.

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  • Zhou, A., et al. (2024). A Deep Learning Approach for Improving Two-Photon Vascular Imaging Speeds. Sensors, 24(3), 819.
  • Egawa, G., et al. (2013). Intravital analysis of vascular permeability in mice using two-photon microscopy. Scientific Reports, 3, 1932.
  • Egawa, G., et al. (2013). (PDF) Intravital analysis of vascular permeability in mice using two-photon microscopy.
  • Choi, J. J., et al. (2011). Two-photon fluorescence microscopy study of cerebrovascular dynamics in ultrasound-induced blood–brain barrier opening. Journal of Cerebral Blood Flow & Metabolism, 31(3), 833–843.
  • Thermo Fisher Scientific. (n.d.). Vascular Imaging. Thermo Fisher Scientific.
  • Agilent Technologies. (2023).
  • Pratt, S. J. P., et al. (2020). Mechanism of Fluo-4 cellular uptake. Biophysical Journal, 118(3), 543-555.
  • Biotium. (2025).
  • Zuccolo, E., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments (JoVE), (99), e52820.
  • Kreitzer, A. C., & Regehr, W. G. (2000).

Sources

Application Note: Spatiotemporal Control of Nitric Oxide Release via Femtosecond Near-Infrared Pulse Laser Irradiation of Flu-DNB

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Nitric oxide (NO) is a pleiotropic signaling molecule governing critical physiological processes, including vasodilation, neuromodulation, and immune responses. Historically, investigating NO dynamics has been hindered by the spontaneous, uncontrolled degradation of traditional NO donors. To achieve high-resolution mapping of NO signaling, researchers require tools that offer precise spatiotemporal control over NO release.

Flu-DNB (a fluorescein-conjugated 2,6-dimethylnitrobenzene derivative) represents a breakthrough in photolabile NO donors. Unlike previous compounds that require cytotoxic ultraviolet (UVA) irradiation, Flu-DNB is engineered for Two-Photon Excitation (TPE) using a femtosecond near-infrared (NIR) pulse laser[1]().

The Causality of the Molecular Design

The efficacy of Flu-DNB relies on specific steric mechanics. The two methyl groups at the ortho-positions of the benzene ring create severe steric hindrance, forcing the nitro group out of the coplanar alignment with the aromatic ring. This twisted conformation elevates the ground-state energy of the molecule. When subjected to the high photon density of a femtosecond NIR laser (typically 720–735 nm), the molecule undergoes simultaneous absorption of two photons. The pre-existing structural tension significantly lowers the activation barrier for the photo-isomerization of the nitro group into a nitrite ester, which subsequently undergoes rapid homolytic cleavage to release NO[2]().

Because TPE probability is proportional to the square of the light intensity, excitation is exclusively confined to the focal point of the laser objective. This allows for true 3D subcellular targeting without out-of-focus phototoxicity.

Mechanism Laser Femtosecond NIR Laser (720-735 nm) TPE Two-Photon Excitation (Focal Point Only) Laser->TPE FluDNB Flu-DNB (Twisted Nitro Group) FluDNB->TPE Isomerization Photo-Isomerization (Nitrite Ester Intermediate) TPE->Isomerization NO Homolytic Cleavage & NO Release Isomerization->NO Bio Biological Response (Vasodilation / Chemoattraction) NO->Bio

Mechanistic pathway of Flu-DNB two-photon excitation and NO-dependent biological responses.

Photophysical Properties & Quantitative Data

To optimize uncaging efficiency, researchers developed a second-generation derivative, Flu-DNB-DB . By replacing the amide linker of Flu-DNB with a carbon-carbon double bond (olefin linker), the conjugation system was extended. This structural evolution dramatically increased the two-photon decomposition cross-section ( δu​ ) and shifted the optimal TPE wavelength deeper into the NIR window[3]().

Table 1: Comparative Photophysical Properties of DNB-Type NO Donors
PropertyFlu-DNBFlu-DNB-DBCausality / Significance
Linker Type Amide BondC=C Double BondExtended conjugation in Flu-DNB-DB enhances electron mobility.
1-Photon λmax​ 322 nm359 nmRed-shift confirms extended conjugation network.
Optimal TPE Wavelength 720 – 735 nm720 – 950 nm950 nm allows deeper tissue penetration with minimal scattering.
2-Photon Cross-Section ( δu​ ) 0.12 GM (at 720 nm)0.98 GM (at 720 nm)~8x increase in uncaging efficiency per photon absorbed.
Fluorescence Emission Green (~520 nm)Green (~520 nm)Allows tracking of the donor's cellular localization.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any NO uncaging protocol must be self-validating. We achieve this by co-loading cells with DAR-4M AM , a highly specific, red-fluorogenic NO probe. Because Flu-DNB fluoresces green and DAR-4M AM fluoresces red upon reacting with NO, researchers can simultaneously visualize the localization of the donor and validate the localized release of NO without spectral overlap.

Workflow Prep 1. Cell Prep Load 2. Co-Load: Flu-DNB + DAR-4M AM Prep->Load Setup 3. Ti:Sapphire Laser (~75 fs, 80 MHz) Load->Setup Irradiate 4. ROI Targeted Irradiation Setup->Irradiate Validate 5. Red Fluorescence Validation Irradiate->Validate

Experimental workflow for targeted NO uncaging and real-time fluorescence validation.

Protocol A: In Vitro Subcellular NO Uncaging (HCT116 Cells)

Step 1: Cell Preparation & Co-Loading

  • Seed HCT116 cells on a 35-mm glass-bottom dish and culture until 70-80% confluent.

  • Wash cells twice with Hank's Balanced Salt Solution (HBSS).

  • Prepare a loading solution containing 25 µM Flu-DNB (or Flu-DNB-DB) and 10 µM DAR-4M AM in HBSS. (Note: Maintain a final DMSO concentration below 0.5% to prevent solvent toxicity).

  • Incubate cells in the dark at 37°C for 30 minutes.

  • Wash cells three times with fresh HBSS to remove extracellular probes.

Step 2: Laser Calibration & Targeted Irradiation

  • Mount the dish on a confocal laser scanning microscope equipped with a mode-locked Ti:Sapphire femtosecond laser (e.g., 80 MHz repetition rate, ~75 fs pulse width).

  • Tune the laser to 735 nm for Flu-DNB (or 950 nm for Flu-DNB-DB).

  • Define a precise Region of Interest (ROI) within a single cell (e.g., a 2x2 µm square in the cytoplasm).

  • Irradiate the ROI for 0.5 to 1.0 seconds at a low transmissivity setting (e.g., 4-5% laser power) to prevent thermal damage.

Step 3: Real-Time Validation

  • Switch to standard confocal imaging mode.

  • Excite the DAR-4M AM probe at 559 nm and collect emission at 575–620 nm.

  • Expected Result: A sharp, localized increase in red fluorescence strictly confined to the irradiated ROI, confirming subcellular NO uncaging.

Protocol B: In Vivo Spatiotemporal NO Release in Murine Models

This protocol demonstrates the induction of transient vasodilation and microglial chemoattraction in living mouse brains[2]().

Step 1: Surgical Preparation

  • Anesthetize the mouse and perform a craniotomy to create a closed cranial window over the somatosensory cortex.

  • Superfuse the exposed cortical surface with artificial cerebrospinal fluid (aCSF).

Step 2: Flu-DNB Administration

  • Apply Flu-DNB (100 µM in aCSF) directly to the cranial window for 45 minutes to allow tissue penetration.

  • Wash the window thoroughly with dye-free aCSF to remove the background donor.

Step 3: In Vivo TPE Irradiation

  • Secure the animal under a two-photon microscope.

  • Identify a target arteriole or microglial process using background autofluorescence or transgenic fluorescent markers (e.g., CX3CR1-GFP mice for microglia).

  • Irradiate a defined ROI adjacent to the target structure using the Ti:Sapphire laser at 735 nm.

  • Expected Result: Immediate, localized vasodilation of the targeted arteriole, or directed extension of microglial processes toward the focal point of NO release within minutes.

Troubleshooting & Optimization Insights

  • Absence of Red Fluorescence (No NO Detection): Ensure that the Ti:Sapphire laser is actively mode-locking. Continuous-wave (CW) near-infrared light will not trigger two-photon excitation. The photon density required for the non-linear absorption of Flu-DNB strictly requires femtosecond pulsing.

  • Cellular Blebbing or Death Post-Irradiation: This indicates photothermal damage or plasma membrane breakdown due to excessive laser power. Causality: Water absorbs heavily above 900 nm. If using Flu-DNB-DB at 950 nm, you must strictly limit irradiation time (≤ 1 second) and laser power. Always run a control irradiation on cells loaded only with DAR-4M AM (no Flu-DNB) to ensure the laser parameters alone do not induce stress responses.

  • Poor Subcellular Localization: Flu-DNB is highly lipophilic and tends to partition into hydrophobic membrane compartments. If specific organelle targeting (e.g., mitochondria) is required, consider conjugating the DNB moiety to a targeting vector like triphenylphosphonium (TPP).

References

  • Nakagawa, H., et al. (2009). "Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation." Journal of the American Chemical Society. Available at:[Link]

  • Nakagawa, H., et al. (2013). "Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor." ACS Chemical Biology. Available at:[Link]

  • Nakagawa, H., et al. (2015). "A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Spatiotemporal Measurement of Flu-DNB NO Release Using the DAR-4M AM Fluorescent Probe

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals specializing in nitric oxide (NO) signaling, photopharmacology, and live-cell imaging.

Introduction & Mechanistic Synergy

Nitric oxide (NO) is a highly reactive, gaseous signaling molecule with pleiotropic functions in vasodilation, neuromodulation, and immune response. Due to its short half-life and rapid diffusion, studying the precise subcellular effects of NO requires tools that can deliver NO with high spatiotemporal resolution, coupled with probes that can detect it without artifactual interference [1].

This application note details the optimized protocol for pairing Flu-DNB (a photolabile NO donor activated by Two-Photon Excitation) with DAR-4M AM (a cell-permeable, photo-stable NO fluorescent indicator).

The Causality of Experimental Design: Why DAR-4M AM?

A critical challenge in photopharmacology is spectral crosstalk. Flu-DNB utilizes a 2,6-dimethylnitrobenzene core conjugated to a fluorescein moiety, which inherently emits green fluorescence (Ex: ~490 nm / Em: ~520 nm) [2]. If researchers use traditional NO probes like DAF-2 DA or DAF-FM DA (which also emit green fluorescence), distinguishing the NO signal from the donor's localization signal becomes impossible.

DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) solves this causality dilemma. It emits in the orange/red spectrum (Ex: ~560 nm / Em: ~575 nm). Furthermore, DAR-4M AM exhibits an 840-fold fluorescence enhancement upon reacting with NO/O₂, and unlike DAF-2 DA, its fluorescence is completely independent of pH fluctuations above 4.0, making it robust for subcellular environments like lysosomes or ischemic tissues [3].

Mechanism cluster_donor Spatiotemporal NO Release cluster_probe Intracellular NO Detection Laser Two-Photon Excitation (NIR Pulse Laser) FluDNB Flu-DNB / Flu-DNB-DB (Photolabile Donor) Laser->FluDNB Activation NO Nitric Oxide (NO) FluDNB->NO Photolysis DAR_T DAR-4M T (Triazolo-rhodamine) NO->DAR_T Diffusion DAR_AM DAR-4M AM (Non-fluorescent) DAR DAR-4M (Cell-impermeable) DAR_AM->DAR Hydrolysis DAR->DAR_T Reacts with NO/O₂ Esterase Intracellular Esterase Esterase->DAR Signal Orange Fluorescence (Em: ~575 nm) DAR_T->Signal Ex: ~560 nm

Mechanism of spatiotemporal NO release by Flu-DNB and intracellular detection via DAR-4M AM.

Quantitative Data & Reagent Selection

To ensure rigorous experimental design, the physical and photophysical properties of the chosen reagents must be aligned with the imaging hardware.

Table 1: Photophysical Properties of NO Probes
FeatureDAR-4M AMDAF-2 DADAF-FM DA
Excitation / Emission ~560 nm / ~575 nm (Orange)~495 nm / ~515 nm (Green)~495 nm / ~515 nm (Green)
pH Stability Range 4.0 – 12.0> 7.0> 6.0
Autofluorescence Interference Low (Red-shifted)HighHigh
Compatibility with Flu-DNB Optimal (No spectral overlap)Poor (Severe overlap)Poor (Severe overlap)
Table 2: Photolabile NO Donors (Two-Photon Excitation)
DonorActivation Wavelength (TPE)Two-Photon Cross-Section (δu)Subcellular Localization
Flu-DNB [2]720 nm0.12 GMCytoplasmic / Hydrophobic regions
Flu-DNB-DB [4]950 nm0.98 GMCytoplasmic / Hydrophobic regions

Expert Note: If your multiphoton system is optimized for longer wavelengths, upgrading from Flu-DNB to Flu-DNB-DB is highly recommended due to its superior two-photon cross-section at 950 nm, allowing for shorter irradiation times (as little as 1 second) [4].

Experimental Protocol

This protocol establishes a self-validating system for live-cell imaging of HCT116 cells (or similar adherent cell lines).

Reagent Preparation
  • DAR-4M AM Stock (5 mM): Dissolve 1 mg of DAR-4M AM in anhydrous DMSO. Aliquot and store at -20°C under inert gas. Avoid repeated freeze-thaw cycles [3].

  • Flu-DNB Stock (10 mM): Dissolve in anhydrous DMSO. Store in the dark at -20°C.

  • L-NNA Stock (100 mM): Dissolve N-ω-nitro-L-arginine (L-NNA) in water/DMSO. This is a critical NOS inhibitor used to validate the source of NO.

Cell Culture & Co-Loading
  • Seed HCT116 cells in 35-mm glass-bottom dishes and culture until 70-80% confluent.

  • Wash cells twice with phenol red-free Hank's Balanced Salt Solution (HBSS) or a neutral buffer (pH 7.4). Causality: Phenol red and BSA can quench or interfere with DAR-4M fluorescence.

  • Prepare the Co-loading Solution : Dilute DAR-4M AM to a final concentration of 10 µM and Flu-DNB (or Flu-DNB-DB) to 25 µM in phenol red-free HBSS.

  • Incubate the cells with the Co-loading Solution for 30 minutes at 37°C . Causality: This 30-minute window is mandatory to allow the AM ester to permeate the membrane and be fully hydrolyzed by intracellular esterases into the cell-impermeable, NO-reactive DAR-4M.

  • Wash the cells three times with fresh HBSS to remove any extracellular probe and donor. Replace with 2 mL of fresh HBSS.

Targeted Two-Photon Irradiation and Imaging
  • Transfer the dish to a confocal laser scanning microscope equipped with a femtosecond near-infrared (NIR) titanium-sapphire pulse laser.

  • Pre-scan (Baseline): Image the cells to establish baseline fluorescence.

    • Donor Localization: Ex: 488 nm / Em: 500–530 nm (Green).

    • Baseline NO: Ex: 559 nm / Em: 575–620 nm (Orange).

  • Irradiation: Define a Region of Interest (ROI) at the subcellular level (e.g., a specific 2 µm² area in the cytoplasm). Irradiate the ROI using the NIR pulse laser (720 nm for Flu-DNB, or 950 nm for Flu-DNB-DB) for 1 to 10 seconds depending on desired NO concentration.

  • Post-scan (Detection): Immediately capture time-lapse images using the 559 nm excitation laser to monitor the rapid increase in orange fluorescence (DAR-4M T formation) localized precisely at the irradiated site.

Workflow Step1 Step 1 Cell Culture & Preparation Step2 Step 2 Co-loading Probe & Donor (30 min) Step1->Step2 Step3 Step 3 Washing & Media Replacement Step2->Step3 Step4 Step 4 Targeted NIR Laser Irradiation Step3->Step4 Step5 Step 5 Confocal Imaging (Ex: 559nm, Em: 575nm) Step4->Step5

Experimental workflow for co-loading, targeted two-photon irradiation, and confocal imaging.

Building a Self-Validating System (Trustworthiness)

To ensure scientific integrity and prove that the observed DAR-4M T fluorescence is strictly derived from the photolysis of Flu-DNB—and not an artifact of laser-induced cellular stress—the following controls are mandatory :

  • The NOS Inhibition Control: Pre-treat a parallel dish of cells with 100 µM L-NNA (a nitric oxide synthase inhibitor) for 1 hour prior to the experiment [1]. Perform the exact same irradiation protocol. If fluorescence still increases, it confirms the NO is exogenous (from Flu-DNB), completely ruling out endogenous eNOS/iNOS activation by laser heat or stress.

  • The Dark Control (No Irradiation): Co-load cells with DAR-4M AM and Flu-DNB, but do not subject them to the NIR pulse laser. Monitor for 30 minutes. This validates the thermal stability of Flu-DNB in the dark.

  • The Vehicle Control (No Donor): Load cells with DAR-4M AM and an equivalent volume of DMSO (without Flu-DNB). Irradiate the ROI with the NIR laser. This proves that the laser itself does not cause autofluorescence or photobleaching artifacts in the DAR-4M AM channel [4].

References

  • Nakagawa, H., et al. (2013). Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor. Journal of the American Chemical Society.[Link]

  • Nakagawa, H., et al. (2009). Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation. Journal of the American Chemical Society.[Link]

  • Goryo Chemical, Inc. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) Product Information.[Link]

  • Ieda, N., et al. (2015). A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. Bioorganic & Medicinal Chemistry Letters.[Link]

UVA irradiation protocol for Flu-DNB in cultured HCT116 cells

Author: BenchChem Technical Support Team. Date: April 2026

UVA-Mediated Covalent Capture of Cellular Interactors of Small Molecules Using a Diazirine-Based Probe in HCT116 Cells

Introduction

Photo-affinity labeling (PAL) is a powerful technique to identify the cellular targets of small molecules and to elucidate their mechanism of action. This method utilizes a photo-reactive probe, often a modified version of the small molecule of interest, which upon activation with light, forms a covalent bond with its interacting proteins. This allows for the capture and subsequent identification of these proteins. Diazirines are a class of highly efficient photo-reactive groups that, upon irradiation with UVA light (typically 350-370 nm), generate highly reactive carbenes that can form covalent bonds with neighboring molecules.[1]

This application note provides a detailed protocol for the use of a hypothetical fluorinated, diazirine-containing, nitro-benzoxadiazole (Flu-DNB) photo-affinity probe for the covalent labeling of its interacting proteins in cultured human colorectal carcinoma (HCT116) cells. The protocol outlines the essential steps from cell culture and probe treatment to UVA irradiation and sample preparation for downstream proteomic analysis.

Disclaimer: The specific probe "Flu-DNB" is used here as a representative example of a fluorinated, diazirine-containing photo-affinity probe. Researchers should adapt this protocol based on the specific characteristics of their own probe.

Principle of the Method

The experimental workflow is based on the photo-activation of a diazirine-containing probe within living cells. The probe is first introduced to the HCT116 cells and allowed to engage with its cellular targets. Subsequently, the cells are exposed to a controlled dose of UVA light. The UVA energy triggers the diazirine ring to release nitrogen gas, generating a highly reactive carbene intermediate. This carbene then rapidly and indiscriminately inserts into nearby C-H or X-H bonds (where X is O, N, S), forming a stable covalent bond between the probe and its interacting protein.[2] Following covalent capture, the cells are lysed, and the probe-labeled proteins can be enriched and identified using various proteomic techniques, such as mass spectrometry.

Materials and Reagents

Cell Culture
  • HCT116 cells

  • McCoy's 5A Medium[3][4][5]

  • Fetal Bovine Serum (FBS)[3][4][5]

  • Penicillin-Streptomycin (P/S)[3][5]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution[3][5]

  • Cell culture flasks and plates

Photo-crosslinking
  • Flu-DNB photo-affinity probe (or other diazirine-based probe)

  • Dimethyl sulfoxide (DMSO), sterile

  • UVA light source (e.g., 365 nm LED array or filtered mercury lamp)[6][7]

  • Radiometer for measuring UVA intensity

Lysis and Downstream Analysis
  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and reagents

  • Antibodies for target validation (if applicable)

  • Reagents for click chemistry (if the probe contains an alkyne or azide handle)

  • Mass spectrometry-compatible reagents

Protocol

Part 1: HCT116 Cell Culture
  • Cell Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.[3][4][5][8]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.[4][5] Resuspend the cells in fresh medium and seed into new flasks or plates at a recommended seeding density of 2 x 10^4 cells/cm².[8]

  • Plating for Experiments: For the UVA irradiation experiment, seed HCT116 cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to 70-80% confluency.

Part 2: Flu-DNB Probe Treatment
  • Probe Preparation: Prepare a stock solution of the Flu-DNB probe in sterile DMSO. The final concentration of the probe will need to be optimized for your specific compound and experimental goals. A typical starting range is 1-10 µM.

  • Cell Treatment: On the day of the experiment, aspirate the culture medium from the HCT116 cells and replace it with fresh, pre-warmed medium containing the desired concentration of the Flu-DNB probe. Include a vehicle control (DMSO only) for comparison.

  • Incubation: Incubate the cells with the probe for a sufficient time to allow for cellular uptake and target engagement. This incubation time should be optimized (e.g., 1-4 hours).

Part 3: UVA Irradiation

Critical Note: To avoid the generation of confounding reactive oxygen species, it is recommended to perform the irradiation in a buffer that does not contain riboflavin or tryptophan, such as PBS.[9]

  • Pre-irradiation Wash: After the probe incubation, aspirate the medium and gently wash the cells twice with sterile PBS to remove any unbound probe.

  • Irradiation Setup:

    • Place the culture plate on a cooling block or on ice to minimize heat-induced cellular stress during irradiation.

    • Position the UVA light source directly above the cells. The distance between the lamp and the cells should be consistent across all experiments.

  • UVA Exposure:

    • Irradiate the cells with UVA light (peak wavelength ~365 nm). The optimal energy dose (in J/cm²) needs to be determined empirically. A starting point could be in the range of 1-5 J/cm².[10]

    • The irradiation time will depend on the intensity of the UVA source. It is crucial to measure the lamp's intensity (in mW/cm²) at the level of the cells using a radiometer to calculate the required exposure time.

    • Calculation: Time (s) = Dose (J/cm²) / Intensity (W/cm²)

    • Important: Keep a non-irradiated control plate (treated with the probe but not exposed to UVA) to assess the level of non-covalent interactions and background signal.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Probe Incubation cluster_irradiation Photo-crosslinking cluster_analysis Downstream Analysis culture Culture HCT116 cells to 70-80% confluency plate Plate cells in appropriate culture vessels culture->plate probe_add Add Flu-DNB probe to culture medium plate->probe_add incubate Incubate for target engagement probe_add->incubate wash Wash cells with PBS incubate->wash irradiate Irradiate with UVA light (365 nm) wash->irradiate lyse Lyse cells and collect protein irradiate->lyse quantify Protein quantification lyse->quantify analysis SDS-PAGE, Western Blot, or Mass Spectrometry quantify->analysis

Caption: Workflow for UVA-mediated photo-crosslinking in HCT116 cells.

Part 4: Post-Irradiation Sample Processing
  • Cell Lysis: Immediately after irradiation, aspirate the PBS and lyse the cells on ice using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • Downstream Analysis:

    • SDS-PAGE and Western Blotting: Analyze the lysates by SDS-PAGE to visualize the protein profiles. If an antibody against the target protein or a tag on the probe is available, perform a western blot to confirm covalent modification.

    • Enrichment and Mass Spectrometry: For unbiased target identification, the probe-labeled proteins can be enriched. If the probe contains a biotin tag, streptavidin affinity purification can be used. If it has a click-chemistry handle (e.g., alkyne), it can be conjugated to a biotin-azide reporter for enrichment. The enriched proteins are then identified by mass spectrometry.[11][12][13]

Data Presentation and Interpretation

The results of a successful photo-crosslinking experiment should demonstrate a UVA-dependent covalent modification of proteins by the Flu-DNB probe. This can be visualized as a shift in the molecular weight of the target protein on a western blot or by the specific enrichment of proteins in the UVA-treated sample compared to the non-irradiated control in a mass spectrometry experiment.

Table 1: Example of Experimental Groups for Optimization

GroupFlu-DNB Conc. (µM)UVA Dose (J/cm²)Expected Outcome
10 (DMSO)2Vehicle control
250Non-covalent binding control
351Low dose irradiation
452Mid dose irradiation
555High dose irradiation

Safety Precautions

  • Diazirine Compounds: Diazirine-containing compounds are photo-reactive and potentially hazardous. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[1][14] Store them protected from light and at the recommended temperature (typically -20°C or -80°C).[1]

  • UVA Light: UVA radiation can be harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses or face shields during the irradiation step.

Signaling Pathway and Mechanism

The photo-activation of the diazirine moiety in the Flu-DNB probe is the key step in the covalent capture of interacting proteins. The proposed mechanism is illustrated below.

Mechanism of Diazirine Photo-activation and Crosslinking

G cluster_probe Flu-DNB Probe cluster_activation UVA Activation cluster_crosslinking Covalent Crosslinking Probe Flu-DNB (Diazirine) Carbene Reactive Carbene Intermediate Probe->Carbene UVA (350-370 nm) N2 N₂ (gas) Probe->N2 Crosslinked Covalently-linked Probe-Protein Complex Carbene->Crosslinked Protein Target Protein Protein->Crosslinked

Caption: Photo-activation of a diazirine probe and subsequent covalent crosslinking to a target protein.

References

  • HCT 116 Cell Line - Elabscience. (n.d.). Retrieved from [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. (n.d.). Retrieved from [Link]

  • HCT 116 - Culture Collections. (n.d.). Retrieved from [Link]

  • Cell Culture Protocol for HCT 116 cells - ENCODE. (n.d.). Retrieved from [Link]

  • HCT116 Cell Line | Applied Biological Materials Inc. (n.d.). Retrieved from [Link]

  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed. (2020, September 15). Retrieved from [Link]

  • Enhanced photo-crosslinking in living cells with high-intensity longwave ultraviolet light. (2025, August 24). Retrieved from [Link]

  • A Photo-Cross-Linking Approach to Monitor Protein Dynamics in Living Cells - PubMed. (2020, February 15). Retrieved from [Link]

  • Photobiological and thermal effects of UVA light on cell culture - LSU Scholarly Repository. (n.d.). Retrieved from [Link]

  • (PDF) Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - ResearchGate. (2025, November 13). Retrieved from [Link]

  • Synthesis of Flu-DNB-DB (2). Reagents and conditions: (a) CuI, PdCl2,... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Method for Protein Photo-cross-linking in Living Cells Facilitating Analysis of Physiological Interactions of Proteins | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC. (n.d.). Retrieved from [Link]

  • Characterization of UVB and UVA-340 Lamps and Determination of Their Effects on ER Stress and DNA Damage - PMC. (n.d.). Retrieved from [Link]

  • UVA UVB UVC irradiation chamber BS-02 | Opsytec. (n.d.). Retrieved from [Link]

  • Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2018, April 23). Retrieved from [Link]

  • Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive | ChemRxiv. (2023, March 31). Retrieved from [Link]

  • Irradiation protocol of WT and p53-/-HCT116 cells for studying photon... - ResearchGate. (n.d.). Retrieved from [Link]

  • Irradiation of cells with ultraviolet-A (320-400 nm) in the presence of cell culture medium elicits biological effects due to extracellular generation of hydrogen peroxide - PubMed. (2003, April 15). Retrieved from [Link]

  • UV radiation in HCT 116 cells influences intracellular H2O2 and glutathione levels, antioxidant expression, and protein glutathionylation - PubMed. (2019, December 28). Retrieved from [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Use of 370nm UV light for selective-area fibroblast cell growth - AIP Publishing. (2004, December 28). Retrieved from [Link]

  • UVA/UVB Irradiation Exerts a Distinct Phototoxic Effect on Human Keratinocytes Compared to Human Malignant Melanoma Cells - MDPI. (2023, May 8). Retrieved from [Link]

  • Rapid and specific influenza virus detection by functionalized magnetic nanoparticles and mass spectrometry - PubMed. (2011, November 16). Retrieved from [Link]

  • Tandem mass tag-based quantitative proteomics analysis reveals the new regulatory mechanism of progranulin in influenza virus infection - Frontiers. (2023, January 11). Retrieved from [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (2015, September 17). Retrieved from [Link]

  • Diazirine crosslinkers - Interchim. (n.d.). Retrieved from [Link]

  • The diazirine-mediated photo-crosslinking of collagen improves biomaterial mechanical properties and cellular interactions - PubMed. (2024, May 15). Retrieved from [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. (n.d.). Retrieved from [Link]

  • Incorporation of a Proteotyping Approach Using Mass Spectrometry for Surveillance of Influenza Virus in Cell-Cultured Strains - PMC. (n.d.). Retrieved from [Link]

  • Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - RSC Publishing. (2020, August 5). Retrieved from [Link]

  • Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • WO2016049123A1 - Diazirine compounds as photocrosslinkers and photoimageable compositions comprising them - Google Patents. (n.d.).
  • How is photo-crosslinkable gelatin hydrogel used in additive manufacturing. (2024, January 10). Retrieved from [Link]

  • Protocol for preparation of a photo-triggering double cross-linked adhesive, antibacterial, and biocompatible hydrogel for wound healing - PMC. (n.d.). Retrieved from [Link]

  • How to make LIQUID DNB like WILKINSON & GODDARD (Complete Guide) FL STUDIO 21. (2024, May 31). Retrieved from [Link]

  • HOW TO MAKE A SOULFUL LIQUID DRUM AND BASS PAD IN VITAL - YouTube. (2024, September 11). Retrieved from [Link]

  • HOW TO MAKE DNB LIKE SIMULA (ABLETON 11 / FL STUDIO / XFER SERUM) - YouTube. (2024, February 10). Retrieved from [Link]

  • Making a DNB bassline using granular synthesis - YouTube. (2024, September 16). Retrieved from [Link]

Sources

Application Note: Spatiotemporal Nitric Oxide (NO) Delivery to Blood Vessels Using the Photolabile Donor Flu-DNB

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nitric oxide (NO) is a pleiotropic gasotransmitter that plays a fundamental role in regulating vascular tone, neuromodulation, and immune responses. However, investigating the precise, localized physiological effects of NO in vivo is notoriously difficult due to its extremely short half-life and rapid 3D diffusion[1]. Conventional NO donors release NO via spontaneous decomposition, offering researchers little to no control over the timing, location, or dosage of NO delivery[2].

To overcome these limitations, researchers have developed Flu-DNB , a non-nitrosyl-chelated, metal-free photolabile NO donor[1]. Flu-DNB consists of a 2,6-dimethylnitrobenzene (DNB) NO-releasing moiety conjugated to a fluorescein fluorophore[1]. This unique structural design enables Two-Photon Excitation (TPE) . By utilizing a femtosecond near-infrared (NIR) pulse laser (typically 720–735 nm), researchers can trigger photolysis of the DNB moiety to release NO within a highly confined, femtoliter-scale focal volume[3][4]. Because NIR light penetrates biological tissue far deeper than UV or visible light with minimal phototoxicity, Flu-DNB allows for unprecedented spatiotemporal control of NO-induced vasodilation in living animal models[2][3].

NOSignaling NIR NIR Pulse Laser (720-735 nm) FluDNB Flu-DNB (Vascular Smooth Muscle) NIR->FluDNB Two-Photon Excitation NO Nitric Oxide (NO) FluDNB->NO Photolysis sGC soluble Guanylyl Cyclase (sGC) NO->sGC Target Binding cGMP cGMP Accumulation sGC->cGMP GTP Conversion Vasodilation Vasodilation (Muscle Relaxation) cGMP->Vasodilation PKG Activation

Fig 1. Mechanism of Flu-DNB photolysis and the NO-sGC-cGMP signaling cascade driving vasodilation.

Quantitative Photophysical Properties

Continuous optimization of the DNB scaffold has led to the development of derivatives like Flu-DNB-DB , which replaces the amide bond of Flu-DNB with a carbon-carbon double bond to extend conjugation[5]. This modification significantly enhances the two-photon cross-section, allowing for more efficient NO uncaging at lower laser intensities or shorter irradiation times[5].

Table 1: Comparative Photophysical Data of DNB-based NO Donors

Photolabile NO DonorAbsorption Max (nm)TPE Wavelength (nm)TPE Cross-Section (δu at 720 nm)Activation Trigger
Flu-DNB 322720 – 7350.12 GMTPE (NIR) / UV
Flu-DNB-DB 359720 – 9500.98 GMTPE (NIR) / Blue Light

Data synthesized from comparative photophysical evaluations[1][5].

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that any photo-pharmacology experiment must be designed as a self-validating system . The protocols below integrate specific pharmacological inhibitors to prove causality—ensuring that the observed biological responses are strictly due to the targeted photolysis of Flu-DNB, rather than endogenous NO production or laser-induced thermal artifacts.

Protocol A: In Vitro Validation of Subcellular NO Release

Objective: To confirm that NIR irradiation of Flu-DNB successfully releases NO within a localized cellular environment without triggering off-target stress responses.

Causality & Design Logic: We utilize DAR-4M AM, a cell-permeable fluorogenic probe that reacts specifically with NO to form the red fluorescent product DAR-4M T[3]. To ensure the detected NO is exclusively derived from Flu-DNB uncaging, cells must be pre-treated with L-NNA (Nω-nitro-L-arginine), a potent Nitric Oxide Synthase (NOS) inhibitor, to silence endogenous biological NO production[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT116 human colon cancer cells (or a vascular smooth muscle cell line) in glass-bottom confocal dishes until 70% confluent[3].

  • NOS Inhibition: Incubate cells with 100 μM L-NNA for 30 minutes to suppress endogenous NOS activity[3].

  • Donor Loading: Add 25 μM Flu-DNB to the culture medium and incubate for 24 hours to allow sufficient intracellular accumulation[3].

  • Probe Loading: Wash the cells with PBS and load 10 μM DAR-4M AM for 30 minutes. Wash thoroughly to remove excess extracellular probe[3].

  • NIR Irradiation: Mount the dish on a two-photon laser scanning microscope. Define a specific Region of Interest (ROI) at the subcellular level. Irradiate the ROI using a femtosecond pulse laser tuned to 735 nm[3].

  • Quantification: Monitor the emergence of red fluorescence (DAR-4M T) exclusively within the irradiated ROI.

  • Validation Control: Irradiate a separate control dish containing DAR-4M AM but lacking Flu-DNB. The absence of red fluorescence confirms that the NIR laser alone does not induce thermal breakdown of the probe or cellular stress[3].

Protocol B: In Vivo Spatiotemporal Control of Vasodilation

Objective: To induce and quantify localized vasodilation in the living mouse brain using targeted Flu-DNB photolysis.

Causality & Design Logic: Flu-DNB localizes efficiently to the vessel wall area (likely vascular smooth muscle cells)[3]. When NO is released, it activates soluble guanylyl cyclase (sGC), converting GTP to cGMP, which relaxes the smooth muscle[3]. To prove this causality in vivo, we use ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a highly specific sGC inhibitor. If the vasodilation is truly driven by the NO-sGC pathway, ODQ administration will completely abolish the vessel's response to the laser[3].

Workflow Prep 1. Cranial Window Surgery (In Vivo Mouse Model) Admin 2. Flu-DNB Administration (Localizes to Vessel Wall) Prep->Admin Target 3. ROI Identification (Fluorescence Microscopy) Admin->Target Irrad 4. Femtosecond NIR Irradiation (735 nm, Pinpoint 3D Volume) Target->Irrad Measure 5. Vasodilation Quantification (Vessel Diameter Tracking) Irrad->Measure

Fig 2. In vivo experimental workflow for spatiotemporal NO delivery and vasodilation measurement.

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the mouse and create a closed cranial window over the parietal cortex to expose the cerebral microvasculature[3].

  • Flu-DNB Administration: Apply Flu-DNB topically to the exposed brain surface (or via targeted stereotaxic microinjection) and allow it to localize to the vascular walls[3].

  • Baseline Imaging: Using a two-photon microscope, identify a target arteriole. Record the baseline vessel diameter using the intrinsic fluorescence of Flu-DNB to visualize the vessel wall[3].

  • Targeted Irradiation: Define an ROI strictly over a segment of the target vessel. Irradiate the ROI with a 735 nm femtosecond pulse laser for a defined duration (e.g., 1–5 seconds)[3].

  • Measurement: Continuously image the vessel and quantify the percentage increase in vessel diameter (vasodilation) post-irradiation[3].

  • Mechanistic Validation (The ODQ Control):

    • Administer the sGC inhibitor ODQ to the cranial window.

    • Repeat the NIR irradiation on the same or an adjacent vessel segment.

    • Expected Outcome: The previously observed enlargement of the vessel diameter will be heavily attenuated or completely blocked, validating that the vasodilation was a direct biochemical consequence of Flu-DNB-derived NO activating sGC, rather than a physical laser artifact[3].

References

  • Nakagawa, H., et al. (2013). Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor. ACS Chemical Biology. Available at:[Link]

  • Nakagawa, H., et al. (2009). Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation. Journal of the American Chemical Society. Available at:[Link]

  • Nakagawa, H., et al. (2015). A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

  • Ford, P. C. (2013). Photocontrol of NO, H2S, and HNO Release in Biological Systems. eScholarship (UC Santa Barbara). Available at:[Link]

  • Ibsen, K. N., et al. (2018). Near-Infrared Photoactivatable Nitric Oxide Donors with Integrated Photoacoustic Monitoring. Journal of the American Chemical Society. Available at:[Link]

Sources

how to load Flu-DNB into mammalian cell cultures

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spatiotemporal Control of Intracellular Nitric Oxide via Flu-DNB Loading in Mammalian Cell Cultures

Executive Summary

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule governing critical physiological processes, including vasodilation, neurotransmission, and apoptosis. Traditional NO donors release NO spontaneously, making it nearly impossible to study highly localized, concentration-dependent cellular responses. Flu-DNB (a fluorescein-conjugated dinitrobenzene derivative) and its upgraded analog, Flu-DNB-DB, overcome this limitation as photolabile NO donors. They enable precise, two-photon-excitation (TPE) mediated NO release at the subcellular level without the phototoxicity associated with continuous UV exposure 1. This application note provides a comprehensive, self-validating protocol for loading and activating Flu-DNB in mammalian cell cultures.

Mechanistic Rationale & System Causality

To ensure experimental integrity, it is critical to understand the causality behind each procedural step. This protocol is designed as a self-validating system , ensuring that any observed fluorescence is strictly the result of light-triggered NO release from the loaded probe.

  • Hydrophobic Partitioning (The Loading Mechanism): Flu-DNB lacks specific organelle-targeting peptides. Instead, it relies on its high physicochemical hydrophobicity to passively diffuse across the plasma membrane. A prolonged 24-hour incubation is required for the bulky molecule to fully permeate and accumulate within intracellular membrane compartments (e.g., cytoplasm and endoplasmic reticulum) 1.

  • Photolytic Cleavage (The Activation Mechanism): Upon irradiation with UVA (325–385 nm) or a femtosecond near-infrared (NIR) pulse laser (720–800 nm), the dinitrobenzene core undergoes photolysis via photoinduced electron transfer, liberating free NO 1.

  • In Situ Validation (The Reporter Mechanism): To prove NO is released, DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is co-loaded. The AM ester ensures cell permeability. Once inside, cytosolic esterases cleave the AM groups, trapping the non-fluorescent DAR-4M inside the cell. When NO is released from Flu-DNB, it reacts with DAR-4M to form the highly fluorescent triazole derivative, DAR-4M T 1, 2.

  • Endogenous Background Suppression: Mechanical or thermal stress from the NIR laser can inadvertently activate endogenous Nitric Oxide Synthase (NOS). Pre-treating cells with L-NNA (Nω-nitro-L-arginine), a potent NOS inhibitor, establishes a true zero-NO baseline, ensuring the detected NO is exclusively derived from Flu-DNB 1.

Mechanism Light Photon Excitation (UVA: 325-385 nm | NIR: 735-800 nm) FluDNB Flu-DNB (Intracellular) Membrane Compartments Light->FluDNB Photolysis NO Nitric Oxide (NO) Released Spatiotemporally FluDNB->NO NO Release DAR4M DAR-4M (Esterase-cleaved Reporter) NO->DAR4M Nitrosylation DAR4MT DAR-4M T (Fluorescent) Ex: 559nm / Em: 575-620nm DAR4M->DAR4MT Fluorescence ON

Mechanistic pathway of Flu-DNB photoactivation and subsequent NO detection via DAR-4M reporter.

Quantitative Data & Reagent Parameters

Before initiating the protocol, select the appropriate Flu-DNB variant based on your laser capabilities. Flu-DNB-DB contains a carbon-carbon double bond that shifts the absorption maximum and significantly enhances the two-photon cross-section 3, 2.

Table 1: Photophysical Properties and Activation Parameters of Flu-DNB Variants

CompoundAbsorption MaxOne-Photon ActivationTwo-Photon ActivationTPE Cross Section (δu)
Flu-DNB 322 nmUVA (325–385 nm)NIR (720–800 nm)0.12 GM (at 720 nm)
Flu-DNB-DB 359 nmBlue (450–480 nm)NIR (950 nm)0.98 GM (at 720 nm)

Experimental Blueprint: Step-by-Step Protocol

Workflow Step1 1. Cell Seeding (HCT116/HEK293T) Step2 2. Flu-DNB Loading (25 μM, 24 h) Step1->Step2 Step3 3. Reporter Co-loading (DAR-4M AM, 10 μM) Step2->Step3 Step4 4. Photoactivation (UVA or NIR Laser) Step3->Step4 Step5 5. Confocal Imaging (NO Detection) Step4->Step5

Experimental workflow for loading and activating Flu-DNB in mammalian cell cultures.

Phase I: Cell Preparation & Endogenous Suppression
  • Cell Seeding: Seed HCT116 human colon cancer cells (or alternative lines like HEK293T) into 35 mm glass-bottom plastic dishes at a density of 5 × 10⁴ cells/dish 1. Maintain in McCoy's 5A medium containing 10% (v/v) FBS at 37°C under 5% CO₂.

  • NOS Inhibition: Replace the media with fresh McCoy's 5A containing 1 mM L-NNA. Incubate for 1 hour. Causality: This suppresses endogenous NO formation from native NOS enzymes, ensuring any detected NO is strictly photolabile-derived 1.

Phase II: Flu-DNB Loading
  • Stock Preparation: Prepare a 25 mM stock solution of Flu-DNB in cell-culture grade DMSO.

  • Cell Loading: Dilute the stock into the culture medium to achieve a final concentration of 25 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells for exactly 24 hours 1. Causality: Shorter incubation times result in incomplete membrane partitioning, leading to weak NO release upon irradiation.

Phase III: Reporter Co-Loading & Washing
  • Primary Wash: Wash the cells three times with Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove extracellular, unbound Flu-DNB.

  • Reporter Addition: Add 10 μM DAR-4M AM in serum-free medium and incubate for 30 minutes 1. Causality: Serum must be excluded here because extracellular serum esterases will prematurely cleave the AM ester, rendering the probe membrane-impermeable.

  • Secondary Wash: Wash the cells again with D-PBS (3x) and replace the medium with a phenol red-free imaging buffer (e.g., HBSS). Causality: Phenol red autofluorescence heavily interferes with the emission spectrum of the DAR-4M T reporter.

Phase IV: Photoactivation and Confocal Imaging
  • Microscopy Setup: Transfer the glass-bottom dish to a confocal laser scanning microscope equipped with a femtosecond pulse laser.

  • Pre-Irradiation Baseline: Capture baseline images. The fluorescein moiety of Flu-DNB can be verified via green fluorescence (Ex: 488 nm), while the DAR-4M reporter is monitored via red fluorescence (Ex: 559 nm, Em: 575–620 nm) [[2]]().

  • Targeted Irradiation: Define a subcellular Region of Interest (ROI). Irradiate the ROI with a NIR pulse laser at 735 nm (for Flu-DNB) or 950 nm (for Flu-DNB-DB) for 0.5 to 1.0 seconds 1, 3.

  • Data Acquisition: Immediately capture time-lapse images to record the spike in red fluorescence (DAR-4M T), calculating the ratio of average fluorescence intensities (FI_after / FI_before) to quantify localized NO release 2.

Validation Matrix

To ensure the trustworthiness of your findings, run the following parallel control groups. This matrix guarantees that the observed signaling is a direct result of the intended photophysical reaction rather than an experimental artifact 1, 2.

Table 2: Experimental Control Matrix for Self-Validating NO Detection

GroupFlu-DNB LoadedLight Applied (NIR/UVA)DAR-4M AM LoadedExpected OutcomeMechanistic Purpose
1 (Experimental) + + + Strong Red Fluorescence in ROIConfirms light-triggered NO release.
2 (Dark Control) + - + No Red FluorescenceProves Flu-DNB is stable without light.
3 (Light Control) - + + No Red FluorescenceProves the laser does not induce endogenous NO.
4 (Probe Control) + + - No Red FluorescenceConfirms the signal is strictly from the DAR-4M reporter.

References

  • Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor - ACS Publications. 1

  • Photocontrollable NO-releasing compounds and their biological applications - PMC. 3

  • Fluorescence imaging of NO release from Flu-DNB-DB in HCT116 cells... - ResearchGate. 2

Sources

Troubleshooting & Optimization

Flu-DNB Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flu-DNB (4-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]fluorescein). As a photolabile nitric oxide (NO) donor, Flu-DNB is engineered for the precise spatiotemporal control of NO release via single-photon (UVA) or two-photon excitation (TPE) ()[1].

While it is a highly stable and powerful tool for mapping in vitro and in vivo signaling pathways ()[2], researchers frequently encounter issues with low NO yields during uncaging. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the photochemical causality behind these failures and provide self-validating workflows to ensure your NO uncaging experiments are robust and reproducible.

Core Principles: The Mechanics of Flu-DNB

To troubleshoot effectively, you must first understand the molecular logic of the donor. Flu-DNB consists of a 2,6-dimethylnitrobenzene core (the NO-releasing moiety) conjugated to a fluorescein antenna. NO release is strictly dependent on providing sufficient energy to trigger the homolytic cleavage of the C-N bond in the nitrobenzene group ()[3].

Mechanism FluDNB Flu-DNB (Inactive NO Donor) Light Photon Absorption (UVA 325-385nm OR TPE 720nm) FluDNB->Light Excited Excited State (Nitrobenzene Isomerization) Light->Excited Cleavage Homolytic C-N Bond Cleavage Excited->Cleavage NO Nitric Oxide (NO•) Released Cleavage->NO Byproduct Nitroso Byproduct Cleavage->Byproduct

Fig 1. Photochemical mechanism of NO release from Flu-DNB via single or two-photon excitation.

Diagnostic FAQs: Troubleshooting Low NO Release

Q1: I am irradiating my samples at 450–480 nm, but the NO detection probe shows zero signal. Why? Causality & Solution: This is a common mechanistic misunderstanding. While 450–480 nm is the optimal excitation wavelength for the fluorescein moiety (used to visualize the cellular localization of Flu-DNB), it does not provide the required energy to trigger NO release ()[1]. You must use UVA light (325–385 nm) for single-photon uncaging ()[2]. Reserve the 450–480 nm laser strictly for imaging the donor's distribution prior to activation.

Q2: I am using Two-Photon Excitation (TPE) at 720 nm, but the NO release is extremely slow and barely detectable. Is the compound degraded? Causality & Solution: Not necessarily. The original Flu-DNB molecule possesses a relatively low two-photon cross-section ( δu​ ) of 0.12 GM at 720 nm ()[3]. Because of this high stability, a 10-minute irradiation with a 720 nm pulse laser may only yield an 8.3% NO release rate ()[1]. Recommendation: If your experiment strictly requires TPE (e.g., for deep tissue penetration), consider upgrading to Flu-DNB-DB . By replacing the amide linker with a carbon-carbon double bond, the π -conjugation is extended, increasing the δu​ to 0.98 GM and allowing rapid NO release with 950 nm pulse laser irradiation in as little as 1 second ()[4][5].

Q3: My cells are successfully irradiated with UVA, but the DAR-4M AM probe still shows no NO signal. Where is the NO going? Causality & Solution: Nitric oxide is a highly reactive, short-lived radical. If your in vitro system is under oxidative stress, superoxide ( O2∙−​ ) will rapidly scavenge the generated NO to form peroxynitrite ( ONOO− ), outcompeting the DAR-4M AM probe. Furthermore, DAR-4M AM requires intracellular esterases to cleave its acetoxymethyl (AM) esters before it can react with NO ()[2]. Recommendation: Ensure a minimum 30-minute pre-incubation with DAR-4M AM to allow complete esterase cleavage. Always run a parallel positive control using a spontaneous NO donor (e.g., SNAP or NOC-7) to verify probe functionality independently of the photolysis step.

Q4: The Flu-DNB fluorescence is weak and clumped. Is it failing to enter the cells? Causality & Solution: Flu-DNB is highly lipophilic and tends to aggregate in aqueous culture media. It does not distribute uniformly in the cytosol but localizes non-specifically to hydrophobic membrane compartments ()[2]. Enhance micellar dispersion by pre-dissolving Flu-DNB in cell-culture grade DMSO (final concentration 0.5%) and utilizing a surfactant like Pluronic F-127 during the loading phase.

Quantitative Donor Comparison

To aid in experimental design, the following table summarizes the photophysical properties of Flu-DNB and its optimized derivative.

PropertyFlu-DNBFlu-DNB-DB
Linker Type Amide bondOlefinic double bond
Absorption Max ( λmax​ ) 322 nm359 nm
Single-Photon Activation UVA (325–385 nm)UVA to Blue (325–480 nm)
Optimal TPE Wavelength 720 nm950 nm
Two-Photon Cross Section ( δu​ ) 0.12 GM0.98 GM
Key Advantage High stability, zero dark release8x faster TPE release, lower phototoxicity

Data synthesized from Ieda et al. (, )[3][4].

Validated Experimental Protocol: In Vitro NO Uncaging

To ensure a self-validating system, follow this standardized workflow for loading and activating Flu-DNB in cultured cells (e.g., HCT116) (;)[2][5].

Workflow Step1 Cell Seeding & Culture Step2 Flu-DNB Loading (24h, +DMSO/Pluronic) Step1->Step2 Step3 Wash & Load NO Probe (DAR-4M AM, 30min) Step2->Step3 Step4 Photoirradiation (UVA or IR Pulse Laser) Step3->Step4 Step5 Confocal Imaging (Detect NO & Donor) Step4->Step5

Fig 2. Step-by-step in vitro workflow for Flu-DNB loading, photoactivation, and NO detection.

Step-by-Step Methodology:
  • Cell Preparation: Seed HCT116 cells in glass-bottom confocal dishes and culture until 70-80% confluent.

  • Donor Loading: Prepare a 10 mM stock of Flu-DNB in anhydrous DMSO. Dilute to a final concentration of 25 μ M in culture media. Critical Step: Ensure DMSO concentration does not exceed 0.5% to prevent solvent toxicity. Incubate cells with the donor for 24 hours at 37°C ()[2].

  • Probe Loading: Aspirate the media and wash the cells gently with PBS. Add 10 μ M of DAR-4M AM (a red fluorogenic NO probe) in serum-free media. Incubate for 30 minutes to allow esterase processing ()[2].

  • Washing: Wash the cells three times with PBS to remove extracellular probes and background noise. Replace with imaging buffer.

  • Pre-Irradiation Imaging (Self-Validation Baseline): Use a confocal microscope to capture baseline images. Excite Flu-DNB at 450–480 nm (detect green emission) to confirm membrane localization. Excite DAR-4M AM at 559 nm (detect red emission at 575–620 nm) to establish the baseline NO level ()[5].

  • Photoactivation:

    • For Flu-DNB (Single-Photon): Irradiate the target region with UVA light (325–385 nm) for 1–5 minutes ()[2].

    • For Flu-DNB-DB (Two-Photon): Irradiate with a 950 nm femtosecond-pulse laser for 0.5–1 second ()[3].

  • Post-Irradiation Imaging: Immediately capture post-irradiation images using the 559 nm laser. Calculate the ratio of average fluorescence intensities ( FIafter​/FIbefore​ ) to quantify true NO release against the established baseline ()[5].

References

  • Nakagawa, H., et al. (2009). "Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation." Journal of the American Chemical Society (PubMed).[Link]

  • Nakagawa, H., et al. (2013). "Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor." ACS Chemical Biology (PubMed).[Link]

  • Ieda, N., et al. (2014). "Photocontrollable NO-releasing compounds and their biological applications." Chemical and Pharmaceutical Bulletin (PMC).[Link]

  • Ieda, N., et al. (2015). "A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section." Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]

Sources

improving Flu-DNB solubility in aqueous biological media

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Flu-DNB Solubility in Aqueous Biological Media

Overview: Flu-DNB is a highly effective, photocontrollable nitric oxide (NO) donor activated by two-photon excitation (TPE), enabling precise spatiotemporal control of NO release in living cells and tissues[1]. However, due to its highly hydrophobic 2,6-dimethylnitrobenzene (DNB) and fluorescein moieties, Flu-DNB exhibits poor solubility in aqueous biological media (e.g., Artificial Cerebrospinal Fluid[ACSF] or cell culture media). This lipophilicity often leads to non-specific partitioning into hydrophobic cellular compartments, aggregation, and reduced NO-release efficiency[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to enhance Flu-DNB solubility without compromising its photochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Flu-DNB solution become cloudy or lose fluorescence when diluted into ACSF or DMEM? Causality & Mechanism: Flu-DNB is inherently hydrophobic. When introduced directly into an aqueous environment without a carrier, the molecules undergo rapid hydrophobic collapse and π−π stacking. This aggregation not only causes visible precipitation (cloudiness) but also leads to aggregation-caused quenching (ACQ) of the fluorescein moiety. Furthermore, aggregated Flu-DNB cannot efficiently absorb femtosecond near-infrared (NIR) pulses, drastically reducing its two-photon decomposition cross-section ( δu​ ) and subsequent NO release[2].

Q2: I am using DMSO as a cosolvent, but I still see precipitation. What is the optimal cosolvent strategy? Expert Insight: While preparing a primary stock in anhydrous DMSO is mandatory, simply spiking this stock into aqueous media is insufficient. The rapid change in solvent polarity forces Flu-DNB out of solution. To prevent this, you must use an intermediate carrier system—such as Pluronic F-127 (a non-ionic surfactant) or Hydroxypropyl- β -cyclodextrin (HP- β -CD)—before final aqueous dilution. Cyclodextrins, in particular, can accommodate hydrophobic guests within their cavity, conferring high solubility in water without affecting the photochemical performance of the NO donor[3].

Q3: Does the choice of solubilizing agent affect the cellular localization of Flu-DNB? Expert Insight: Yes. In unmodified form, Flu-DNB tends to distribute non-specifically into hydrophobic regions such as the membrane compartments in the cytoplasm[1]. Using Pluronic F-127 helps form micelles that facilitate endocytotic uptake, whereas HP- β -CD forms transient inclusion complexes that deliver the monomeric probe more uniformly across the aqueous cytosol before releasing it.

Mechanistic Workflows & Logical Relationships

To visualize the causality between preparation methods and experimental outcomes, refer to the logical pathways below.

Mechanism Agg Direct Aqueous Dilution (No Carrier) Precip π-π Stacking & Hydrophobic Aggregation Agg->Precip Fail Fluorescence Quenching & Low NO Uncaging Precip->Fail Sol Carrier-Mediated Dilution (+ HP-β-CD / Pluronic) Micelle Inclusion Complex / Micelle Formation Sol->Micelle Success Monomeric Dispersion & Optimal TPE NO Release Micelle->Success

Causality of Flu-DNB preparation methods on aggregation and NO uncaging efficiency.

Workflow A Solid Flu-DNB (Hydrophobic NO Donor) B Primary Stock Solution (10-25 mM in anhydrous DMSO) A->B Dissolve in DMSO (Vortex/Sonicate) C Carrier Complexation (Pluronic F-127 or HP-β-CD) B->C Add surfactant/carrier (Prevent aggregation) D Aqueous Biological Media (ACSF or DMEM, <0.5% DMSO) C->D Dilute dropwise (Vortex continuously) E In Vitro / In Vivo Two-Photon Uncaging D->E Apply to cells/tissue

Standardized workflow for formulating Flu-DNB into aqueous biological media.

Quantitative Data: Solubilization Strategies Comparison

The following table summarizes the quantitative parameters and outcomes of different Flu-DNB solubilization strategies to help you select the optimal method for your specific assay.

Solubilization MethodMax Aqueous Conc. ( μ M)Final DMSO (%)Aggregation StatusCytotoxicity RiskBest Use Case
Direct DMSO Dilution < 5 μ M0.5 - 1.0%High (Precipitation)ModerateNot recommended for TPE
Pluronic F-127 (20%) 25 - 50 μ M< 0.5%Low (Micellar)LowCultured cells (e.g., HCT116)[1]
HP- β -CD (10 mM) 50 - 100 μ M< 0.2%Very Low (Inclusion)Very LowIn vivo mouse brain / ACSF[1]
Tween-80 (0.1%) 10 - 25 μ M< 0.5%ModerateLow-ModerateBiochemical cell-free assays

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues (e.g., optical clarity, fluorescence) are embedded within the steps to confirm success before proceeding to expensive two-photon microscopy sessions.

Protocol A: Pluronic F-127 Mediated Solubilization for Cell Culture (e.g., HCT116 Cells)

This method is ideal for achieving a 25 μ M working concentration in DMEM without precipitation.

Materials:

  • Flu-DNB powder (stored at -30 °C in the dark)[1]

  • Anhydrous DMSO (cell culture grade)

  • Pluronic F-127 (20% w/v in DMSO)

  • DMEM (phenol red-free recommended)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 1 mg of Flu-DNB in anhydrous DMSO to create a 10 mM primary stock. Validation: The solution should be a clear, deep yellow/orange liquid with no visible particulates.

  • Carrier Mixing: In a fresh microcentrifuge tube, mix 2.5 μ L of the 10 mM Flu-DNB stock with 2.5 μ L of 20% Pluronic F-127. Pipette vigorously for 30 seconds to ensure homogeneous micelle pre-formation.

  • Aqueous Dilution: While vortexing the tube containing the Flu-DNB/Pluronic mixture at medium speed, add 995 μ L of pre-warmed (37 °C) DMEM dropwise.

  • Self-Validation Check: Inspect the final 25 μ M solution under ambient light. It must be optically clear with a faint greenish tint. If cloudiness is observed, the dropwise addition was too fast, and the solution must be discarded.

  • Incubation: Apply the solution to HCT116 cells and incubate for 24 h. Proceed with DAR-4M AM loading for NO detection[1].

Protocol B: HP- β -CD Complexation for In Vivo / Brain Slice Applications (ACSF)

This method prevents non-specific adherence of Flu-DNB to tubing and maintains monomeric dispersion in ACSF for deep-tissue two-photon uncaging.

Materials:

  • Flu-DNB 25 mM stock in anhydrous DMSO

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD) powder

  • Artificial Cerebrospinal Fluid (ACSF)

Step-by-Step Methodology:

  • Carrier Solution Preparation: Dissolve HP- β -CD in ACSF to a final concentration of 10 mM. Filter sterilize (0.22 μ m).

  • Complexation: Add 2 μ L of the 25 mM Flu-DNB DMSO stock to 1 mL of the HP- β -CD/ACSF solution.

  • Equilibration: Sonicate the mixture in a water bath for 5 minutes at room temperature, then incubate on a rotary shaker for 30 minutes in the dark. Causality: This time is required for the DNB moiety to fully partition into the hydrophobic cavity of the cyclodextrin[3].

  • Self-Validation Check: Measure the UV-Vis absorption spectrum. A successful inclusion complex will show a slight bathochromic shift (red-shift) in the absorption maximum compared to the aggregated aqueous form, and the baseline at 600 nm should be flat (indicating zero light scattering from aggregates).

  • Application: Perfuse the brain tissue with the formulated ACSF. The HP- β -CD ensures the probe penetrates the tissue effectively without precipitating on the brain surface[1].

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Flu-DNB Technical Support Center: Stability & Storage Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flu-DNB (Fluorescein-conjugated 2,6-dimethylnitrobenzene). Flu-DNB is an advanced photolabile nitric oxide (NO) donor designed for precise spatiotemporal control via two-photon excitation (TPE). Structurally, it integrates a fluorescein antenna (the two-photon absorbing moiety) with a 2,6-dimethylnitrobenzene core (the NO release moiety)[1].

While this dual-moiety design is highly advantageous for biological applications—allowing activation via biocompatible 720 nm near-infrared pulse lasers—it inherently makes the compound highly susceptible to spontaneous decomposition during storage. This guide provides the mechanistic causality behind storage failures and establishes self-validating protocols to maintain the integrity of your Flu-DNB stocks.

Quantitative Storage Parameters & Stability Metrics

To prevent premature NO leakage, storage conditions must strictly adhere to the energetic thresholds that prevent homolytic N-NO bond cleavage.

Storage ParameterOptimal ConditionCritical ThresholdCausality of Decomposition
State Lyophilized PowderReconstituted LiquidLiquids increase molecular mobility, accelerating nucleophilic attack and thermal degradation over time.
Temperature -80°C (Liquid) / -20°C (Solid)> -20°C (Liquid)Thermal stress provides the activation energy necessary for spontaneous N-NO bond cleavage.
Solvent Anhydrous DMSO (<0.01% H₂O)> 0.1% H₂OAtmospheric moisture drives nucleophilic hydrolysis of the DNB moiety.
Illumination Absolute Darkness> 300 nm (UVA/Vis)Ambient light triggers premature photoinduced electron transfer from the fluorescein antenna.
Atmosphere Argon / N₂ PurgedAmbient O₂ / HumidityOxygen drives auto-oxidation; humidity introduces water for hydrolysis.
Mechanism of Spontaneous Decomposition

Understanding how Flu-DNB degrades is critical to preventing it. The diagram below maps the logical relationship between environmental triggers and the resulting loss of reagent efficacy.

Degradation_Pathways FluDNB Intact Flu-DNB (Caged NO) Light Ambient Light (< 500 nm) FluDNB->Light Water Atmospheric Moisture FluDNB->Water Temp Thermal Stress (Freeze-Thaw) FluDNB->Temp Decomp Spontaneous Decomposition Light->Decomp Photoinduced Electron Transfer Water->Decomp Nucleophilic Hydrolysis Temp->Decomp N-NO Bond Cleavage NO_Leak Premature NO Release (Loss of Function) Decomp->NO_Leak Fluor_TurnOn Background Fluorescence (Signal Noise) Decomp->Fluor_TurnOn

Fig 1. Logical relationship mapping the environmental triggers of Flu-DNB spontaneous decomposition.

Troubleshooting & FAQs

Q1: Why does my Flu-DNB stock exhibit high background fluorescence before two-photon laser irradiation? A: Flu-DNB is designed to release NO via photoinduced electron transfer upon TPE or 325–385 nm UVA irradiation[2]. However, standard laboratory lighting emits significant UVA and blue light. If exposed during storage or handling, the fluorescein antenna prematurely absorbs photons, triggering the cleavage of the N-nitroso bond in the DNB moiety. This spontaneous decomposition not only depletes your NO reservoir but also unquenches the fluorescein moiety, leading to high background fluorescence. Causality-Driven Solution: Always handle Flu-DNB under red or amber safelights (>600 nm) and store in opaque, light-tight containers.

Q2: Can I store reconstituted Flu-DNB in aqueous physiological buffers (e.g., ACSF or PBS) for future use? A: No. While Flu-DNB is ultimately applied to living cells or tissues in aqueous media (such as artificial cerebrospinal fluid)[3], long-term storage in aqueous environments causes rapid spontaneous hydrolysis. The DNB moiety is susceptible to nucleophilic attack by water over time, leading to non-photochemical NO leakage. Self-Validating Check: Reconstitute only in anhydrous, amine-free DMSO. Verify solvent integrity by checking its freezing point; pure DMSO freezes solid at 18.5°C. If your DMSO remains liquid below 18°C, it has absorbed atmospheric moisture and will degrade the Flu-DNB.

Q3: How do temperature fluctuations affect the stability of the DNB NO-release moiety? A: Flu-DNB relies on a delicate energy balance to keep the NO caged until triggered by a femtosecond-pulse laser. Repeated freeze-thaw cycles introduce extreme thermal stress and localized concentration gradients within the solvent. These physical stresses can overcome the activation energy barrier for N-NO bond dissociation, resulting in spontaneous NO release. Best Practice: Aliquot the reconstituted stock into single-use volumes immediately, flash-freeze, and never return a thawed aliquot to the freezer.

Self-Validating Protocol: Preparation and Cryopreservation of Flu-DNB

Objective: Prevent spontaneous decomposition and ensure precise spatiotemporal NO release during experiments.

Phase 1: Reconstitution under Safelight

  • Environmental Control: Extinguish all standard fluorescent/LED laboratory lighting. Operate strictly under a red safelight (>600 nm) to prevent premature photoactivation.

  • Thermal Equilibration (Critical): Remove the lyophilized Flu-DNB vial from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation on the powder. This microscopic moisture drives spontaneous hydrolysis of the DNB moiety.

  • Solvent Addition: Inject anhydrous, amine-free DMSO directly through the septum to achieve your desired stock concentration (typically 10 mM). Vortex gently until fully dissolved.

Phase 2: Single-Use Aliquoting and Cryopreservation 4. Aliquoting: Dispense 5–10 µL volumes into pre-chilled, amber-colored microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are a primary driver of thermal degradation. 5. Inert Gas Purging: Gently overlay each aliquot with a stream of dry Argon or Nitrogen gas for 3 seconds to displace oxygen and ambient humidity. 6. Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds. Causality: Rapid freezing prevents the formation of large solvent crystals that cause localized concentration spikes and molecular stress. 7. Storage: Transfer immediately to a -80°C freezer. Store inside a secondary light-tight box containing indicating desiccant.

Phase 3: Validation (The Self-Validating System) 8. Pre-Experiment Quality Control: Before loading Flu-DNB into your cell culture (e.g., HCT116 cells)[2], dilute a 1 µL test fraction in PBS and measure baseline fluorescence at 520 nm (excitation 490 nm). Compare this to a fully photolyzed positive control (an aliquot intentionally exposed to UV light for 5 minutes). If the baseline fluorescence intensity of your test fraction is >5% of the positive control, the aliquot has spontaneously decomposed and must be discarded.

Storage_Workflow Equilibrate Equilibrate to RT (in Desiccator) Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Prevents Condensation Aliquot Aliquot into Amber Tubes Reconstitute->Aliquot Under Safelight Purge Purge with Argon/N2 Aliquot->Purge Removes O2 Freeze Flash Freeze (Liquid N2) Purge->Freeze Prevents Crystallization Store Store at -80°C (Light-Tight) Freeze->Store Long-term Stability

Fig 2. Step-by-step self-validating workflow for reconstitution and cryopreservation of Flu-DNB.

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Technical Support Center: Troubleshooting Phototoxicity During Flu-DNB Near-Infrared Irradiation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals push the boundaries of spatiotemporal signaling control, two-photon excitation (TPE) of photolabile nitric oxide (NO) donors like Flu-DNB has become an indispensable tool. However, balancing efficient NO uncaging with cellular viability remains a critical challenge.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and eliminate phototoxicity during near-infrared (NIR) irradiation workflows.

Q1: Why do I observe significant cell death (phototoxicity) immediately after using Flu-DNB with my femtosecond NIR laser?

The Causality: Immediate phototoxicity during two-photon excitation is primarily driven by multiphoton ionization and localized thermal damage. The legacy Flu-DNB probe (a fluorophore-conjugated 2,6-dimethylnitrobenzene) has a relatively low two-photon cross-section ( δu​ ) of just 0.12 GM at its optimal excitation wavelength of 720–735 nm Nakagawa et al., 2013[1].

To achieve sufficient NO release, researchers often compensate by increasing the laser dwell time or power. This inadvertently exceeds the damage threshold of the cellular membrane. High-intensity femtosecond pulses cause non-linear absorption by endogenous cellular chromophores (such as NADH or flavins), leading to explosive reactive oxygen species (ROS) generation and immediate necrotic blebbing.

The Solution: You must strictly limit the irradiation time to <1 second per region of interest (ROI) and keep the average laser power below the empirically determined viability threshold (typically <5 mW at the objective for 735 nm). If this power yields insufficient NO release, you must upgrade your probe chemistry rather than increasing photon flux.

Q2: How does upgrading to Flu-DNB-DB reduce optical phototoxicity compared to the legacy Flu-DNB probe?

The Causality: The most effective way to eliminate optical phototoxicity is to increase the photochemical efficiency of the probe. Flu-DNB-DB is a next-generation derivative that replaces the amide bond of Flu-DNB with a carbon-carbon double bond, extending the π -conjugation of the molecule Nakagawa et al., 2015[2].

This extended conjugation achieves two critical photophysical improvements that directly prevent cell death:

  • Red-shifted Excitation: It shifts the optimal TPE wavelength from 735 nm to 950 nm. Longer wavelengths experience significantly less scattering and lower absorption by endogenous cellular components, drastically reducing background thermal damage.

  • Increased Cross-Section: It increases the two-photon cross-section ( δu​ ) by roughly 8-fold (from 0.12 GM to 0.98 GM). This allows for rapid, robust NO release with a fraction of the laser power.

Quantitative Comparison of NO Donors

Photophysical PropertyLegacy Flu-DNBOptimized Flu-DNB-DBImpact on Cellular Phototoxicity
Optimal TPE Wavelength 720 - 735 nm950 nmDeeper tissue penetration; avoids endogenous chromophore absorption.
Two-Photon Cross-Section ( δu​ ) 0.12 GM0.98 GMRequires significantly lower laser power to achieve cleavage.
Required Irradiation Time >5.0 seconds0.5 - 1.0 secondsMinimizes localized thermal and non-linear multiphoton damage.
Conjugation Structure Amide bondC=C double bondEnhances photochemical cleavage efficiency via extended π -conjugation.
Q3: What is the optimal step-by-step protocol for two-photon NIR irradiation to ensure NO release without compromising viability?

To ensure scientific integrity, your experimental setup must be a self-validating system . You must multiplex the NO donor with a fluorogenic NO reporter (e.g., DAR-4M AM). This allows you to confirm NO release optically in real-time, ensuring that any downstream phenotypic changes observed are due to NO signaling, not laser-induced phototoxicity Nakagawa, 2016[3].

Protocol: Self-Validating TPE NO Release Workflow

  • Cell Preparation: Seed target cells (e.g., HCT116 or HeLa) in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

  • Probe Co-Loading: Incubate the cells with 25 µM Flu-DNB-DB (the NO donor) and 10 µM DAR-4M AM (the fluorogenic NO reporter) in a serum-free medium for 60 minutes at 37°C.

  • Stringent Washing (Critical Causality): Wash the cells 3 times with PBS. Why? Extracellular, un-cleaved probes can absorb laser energy and create a toxic microenvironment outside the cell. Replace with a phenol red-free imaging buffer.

  • Laser Tuning: Set the Ti:Sapphire femtosecond pulsed laser to 950 nm. Adjust the acousto-optic tunable filter (AOTF) to deliver <5 mW average power at the objective lens.

  • Targeted Irradiation: Define a subcellular Region of Interest (ROI). Irradiate the ROI for exactly 0.5 to 1.0 seconds.

  • Real-Time Validation: Immediately switch to 561 nm single-photon excitation to image the DAR-4M AM fluorescence (emission ~580 nm). A localized increase in red fluorescence confirms successful NO release. The absence of membrane blebbing confirms optical viability.

G Start Cell Preparation & Probe Co-Loading Select Select NO Donor Start->Select FluDNB Flu-DNB (0.12 GM @ 735nm) Select->FluDNB Legacy FluDNBDB Flu-DNB-DB (0.98 GM @ 950nm) Select->FluDNBDB Optimized Laser Femtosecond NIR Laser Tuning FluDNB->Laser FluDNBDB->Laser Irrad Targeted ROI Irradiation (<1s) Laser->Irrad Validate Validation via DAR-4M AM Fluorescence Irrad->Validate

Workflow for optimizing NIR Two-Photon NO Release to minimize phototoxicity.

Q4: I am observing delayed toxicity hours after NIR irradiation, even with optimized laser settings. What is the mechanistic cause?

The Causality: If your cells survive the immediate optical irradiation but undergo apoptosis hours later, you are likely observing chemical toxicity , not optical phototoxicity.

Nitric oxide is a highly reactive signaling molecule. While physiological levels induce intended targets like vasodilation or microglial chemoattraction, high concentrations of NO react rapidly with endogenous superoxide ( O2∙−​ )—which is naturally produced by mitochondrial respiration—to form peroxynitrite ( ONOO− ) Caruso et al., 2024[4]. Peroxynitrite is a highly toxic reactive nitrogen species (RNS) that causes severe lipid peroxidation, DNA damage, and subsequent cell death.

The Solution: If your goal is to study non-lethal NO signaling, you must titrate the laser dwell time to release a sub-lethal dose of NO. Alternatively, introduce a mild superoxide scavenger (such as TEMPOL) into your imaging buffer to prevent the conversion of NO to ONOO− , isolating the effects of NO from its toxic metabolites.

Pathway NIR Two-Photon NIR Irradiation Donor Flu-DNB / Flu-DNB-DB NIR->Donor Cleavage NO Nitric Oxide (NO) Release Donor->NO ONOO Peroxynitrite (ONOO−) Formation NO->ONOO High Dose + ROS Therapy Physiological Signaling (e.g. Vasodilation) NO->Therapy Controlled Dose ROS Endogenous Superoxide (O2•−) ROS->ONOO Tox Cellular Toxicity (Apoptosis/Necrosis) ONOO->Tox

Mechanistic pathway distinguishing optical phototoxicity from NO-induced chemical toxicity.

References
  • Nakagawa, H., et al. "Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor." ACS Chemical Biology (2013). URL:[Link]

  • Nakagawa, H., et al. "A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section." Bioorganic & Medicinal Chemistry Letters (2015). URL:[Link]

  • Nakagawa, H. "Photocontrollable NO-releasing compounds and their biological applications." Chemical and Pharmaceutical Bulletin (2016). URL:[Link]

  • Caruso, E. B., et al. "Multifunctional Molecular Hybrids Photoreleasing Nitric Oxide: Advantages, Pitfalls, and Opportunities." Journal of Medicinal Chemistry (2024). URL:[Link]

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Advanced Applications Support Center: Troubleshooting Flu-DNB Subcellular Distribution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the spatiotemporal control of nitric oxide (NO) in living cells. A common challenge when using the photocontrollable NO donor Flu-DNB is its tendency to exhibit non-specific hydrophobic distribution—accumulating in cellular membranes rather than remaining in the cytosol.

This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and field-proven, self-validating protocols to help you overcome background artifacts and achieve precise two-photon NO uncaging.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Flu-DNB accumulate in the endoplasmic reticulum and mitochondria instead of the cytosol? A1: Flu-DNB is a conjugate of a fluorescein derivative and a dimethylnitrobenzene (DNB) moiety. While the fluorescein backbone has moderate solubility, the addition of the DNB group significantly increases the molecule's overall lipophilicity (LogD). In an aqueous physiological environment, thermodynamic principles drive hydrophobic molecules to partition into lipid bilayers to minimize unfavorable interactions with water. Consequently, Flu-DNB non-specifically accumulates in membranous organelles (like the ER, mitochondria, and plasma membrane) rather than diffusing freely in the cytosol 1 [[2]]().

Q2: How does this hydrophobic distribution impact my two-photon NO uncaging experiments? A2: Membrane accumulation restricts the diffusion of the NO donor. When you irradiate the cell, NO is released in localized "hotspots" at the membrane rather than forming a uniform cytosolic gradient. Furthermore, high local concentrations of the probe in the membrane can lead to localized phototoxicity or thermal artifacts if the near-infrared (NIR) laser power is not carefully titrated.

Q3: Can I chemically modify the probe to prevent this, or should I change my protocol? A3: While synthetic modifications (e.g., adding sulfonate groups) can increase hydrophilicity, a highly effective immediate solution is utilizing advanced derivatives like Flu-DNB-DB . Flu-DNB-DB incorporates a carbon-carbon double bond that extends conjugation, increasing the two-photon cross-section by approximately 8-fold. While it remains lipophilic, the enhanced cross-section allows you to use significantly lower laser power, drastically reducing membrane-associated phototoxicity and background artifacts 3.

G A Flu-DNB in Aqueous Media (High Lipophilicity) B Hydrophobic Partitioning (Thermodynamic Drive) A->B C Membrane Accumulation (ER, Mitochondria, PM) B->C D Two-Photon Excitation (735 nm / 950 nm) C->D Laser Uncaging E Localized NO Release (Restricted Diffusion) D->E

Mechanistic pathway of Flu-DNB hydrophobic partitioning and localized NO release.

Part 2: Quantitative Data Summary

To optimize your experimental design, it is crucial to understand the photophysical differences between the standard Flu-DNB probe and its upgraded derivative, Flu-DNB-DB.

Photophysical PropertyFlu-DNBFlu-DNB-DB
Absorption Maximum 322 nm359 nm
Two-Photon Cross-Section (δu at 720 nm) 0.12 GM0.98 GM
Optimal 2P Irradiation Wavelength 735 nm950 nm
Subcellular Distribution Hydrophobic MembranesHydrophobic Membranes
Primary Advantage Baseline photocontrollable NO donor~8x higher cross-section; requires less laser power

Data synthesized from comparative photophysical evaluations [[3]]().

Part 3: Self-Validating Experimental Protocol

To ensure that the NO signals you detect are genuine and not artifacts of membrane accumulation or laser-induced heating, you must employ a self-validating system . This protocol utilizes orthogonal detection and internal negative controls.

Workflow: Spatiotemporal NO Release and Detection

Objective: Accurately detect photocontrolled NO release while mitigating background noise caused by Flu-DNB's hydrophobic membrane accumulation.

Step 1: Endogenous NO Suppression (Baseline Establishment)

  • Action: Pre-incubate your cell line (e.g., HCT116) with 100 μM L-NNA (Nω-Nitro-L-arginine) for 30 minutes.

  • Causality: L-NNA is a potent nitric oxide synthase (NOS) inhibitor. This guarantees that any NO detected during the experiment is exclusively derived from the photolysis of Flu-DNB, establishing a definitive, zero-noise baseline 1.

Step 2: Co-Loading the Donor and Reporter

  • Action: Incubate cells with 25 μM Flu-DNB and 10 μM DAR-4M AM for 24 hours.

  • Causality: DAR-4M AM is a cell-permeable, fluorogenic NO probe. Once inside, intracellular esterases hydrolyze the AM ester, trapping the active DAR-4M in the cell. It reacts with NO to form the red fluorescent DAR-4M T, providing an orthogonal, visual confirmation of NO release distinct from Flu-DNB's own fluorescence 1.

Step 3: Stringent Hydrophobic Washing

  • Action: Wash the cells 3 times with PBS containing 1% Bovine Serum Albumin (BSA), followed by 2 washes with standard PBS.

  • Causality: Because Flu-DNB is highly lipophilic, standard PBS washes are insufficient to remove loosely bound probe from the plasma membrane. BSA acts as a "hydrophobic sink," sequestering extracellular and loosely partitioned Flu-DNB, thereby drastically reducing background noise.

Step 4: Two-Photon Irradiation and Internal Control (Self-Validation Checkpoint)

  • Action: Irradiate a specific Region of Interest (ROI) using a femtosecond pulse laser at 735 nm (for Flu-DNB) or 950 nm (for Flu-DNB-DB) for 1 second.

  • Validation: Simultaneously irradiate an adjacent control cell that was treated with DMSO instead of Flu-DNB.

  • Causality: The DMSO control proves that the NIR laser itself does not induce DAR-4M AM oxidation or artifactual fluorescence. A true positive result is defined strictly by an increase in red fluorescence (DAR-4M T) only within the Flu-DNB-loaded ROI 1.

Workflow Start High Background / Non-Specific Membrane Localization? Step1 Implement BSA Wash (Hydrophobic Sink) Start->Step1 Step2 Co-load DAR-4M AM + L-NNA (Self-Validating Control) Start->Step2 Step3 Upgrade to Flu-DNB-DB (Higher 2P Cross-Section) Start->Step3 Result Enhanced Signal-to-Noise & Precise Spatial Resolution Step1->Result Step2->Result Step3->Result

Troubleshooting workflow to mitigate non-specific Flu-DNB localization and validate NO release.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Flu-DNB Nitric Oxide Release using ESR Spin Trapping

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals exploring the therapeutic potential of novel nitric oxide (NO) donors, rigorous validation of NO release is paramount. This guide provides an in-depth, technically-focused comparison of methods for validating the release of nitric oxide from Flu-DNB, a promising diazeniumdiolate-based NO donor. We will delve into the gold-standard technique of Electron Spin Resonance (ESR) spin trapping, offering a detailed protocol and contextualizing its performance against common alternative methods.

The Critical Need for Validating NO Release from Donors Like Flu-DNB

Diazeniumdiolates, such as Flu-DNB, are a class of chemical compounds that can spontaneously release nitric oxide under physiological conditions.[1] This property makes them valuable tools in biomedical research for investigating the diverse roles of NO in processes ranging from vasodilation and neurotransmission to immune response and antimicrobial activity.[2][3] Given that the biological effects of NO are highly concentration-dependent, precise and reliable quantification of its release from a donor molecule is a critical first step in any experimental design.[4]

This guide will focus on Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), coupled with spin trapping, as a highly specific and sensitive method for the direct detection of the NO radical.[5][6] We will compare its utility and performance against two widely used indirect methods: the Griess assay and fluorescence microscopy using DAF-FM DA.

Section 1: The Gold Standard - ESR Spin Trapping for Direct NO Detection

ESR spectroscopy is a powerful technique for studying chemical species that have unpaired electrons, such as free radicals like nitric oxide.[7] However, the very short half-life of NO in biological systems (often less than a second) makes its direct detection challenging.[2] Spin trapping overcomes this limitation by using a "spin trap" molecule that reacts with the short-lived radical to form a much more stable radical adduct, which can then be readily detected by ESR.[8][9]

For nitric oxide detection, iron-dithiocarbamate complexes, such as ferrous diethyldithiocarbamate (Fe(DETC)₂), are highly effective spin traps.[10][11] The reaction of NO with Fe(DETC)₂ forms a stable paramagnetic nitrosyl-iron complex, (DETC)₂-Fe²⁺-NO, which produces a characteristic triplet EPR spectrum.[11][12]

Why ESR Spin Trapping is the Method of Choice for Flu-DNB Validation:
  • Direct Detection: Unlike many other methods that measure the stable end-products of NO oxidation (nitrite and nitrate), ESR spin trapping directly detects the NO radical itself. This provides unequivocal evidence of NO release.[6]

  • High Specificity: The characteristic triplet spectrum of the (DETC)₂-Fe²⁺-NO adduct is highly specific for nitric oxide, minimizing the risk of false positives from other reactive nitrogen or oxygen species.[11][13]

  • High Sensitivity: ESR spin trapping can detect NO concentrations in the nanomolar to micromolar range, making it suitable for a wide array of biological applications.[5]

  • Quantitative Potential: The intensity of the ESR signal is proportional to the concentration of the trapped NO, allowing for quantitative analysis of NO release kinetics.[14]

Experimental Workflow: ESR Spin Trapping

ESR_Workflow cluster_prep Sample Preparation cluster_esr ESR Spectroscopy cluster_analysis Data Analysis Flu_DNB Flu-DNB Solution Mix Incubate Mixture Flu_DNB->Mix SpinTrap Fe(DETC)₂ Spin Trap Solution SpinTrap->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix Capillary Load into Capillary Tube Mix->Capillary Transfer Spectrometer Place in ESR Spectrometer Capillary->Spectrometer Acquire Acquire EPR Spectrum Spectrometer->Acquire Spectrum Analyze Triplet Spectrum Acquire->Spectrum Output Quantify Quantify Signal Intensity Spectrum->Quantify Kinetics Determine Release Kinetics Quantify->Kinetics Validation_Strategy cluster_core Core Validation cluster_application Application-Specific Validation ESR ESR Spin Trapping (Direct NO Detection) Griess Griess Assay (Total NO Metabolites) ESR->Griess Confirms Identity of Released Radical Fluorescence Fluorescence Microscopy (Cellular NO Release) ESR->Fluorescence Confirms Identity of Released Radical Griess->Fluorescence Complementary Data

Caption: A multi-faceted approach to validating NO release from Flu-DNB.

By understanding the strengths and weaknesses of each technique, researchers can design experiments that are not only technically sound but also provide a comprehensive understanding of the behavior of novel NO donors like Flu-DNB.

References

  • Augusto, O., et al. (2012). Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps. Journal of Visualized Experiments, (66), e3833. [Link]

  • Boatz, J. C., et al. (2025). Photoinduced Nitric Oxide Exchange in the Diazeniumdiolate Siderophore, Pandorachelin. Journal of the American Chemical Society. [Link]

  • Pou, S., et al. (1994). Can nitric oxide be spin trapped by nitrone and nitroso compounds?. Molecular Pharmacology, 46(4), 709-715. [Link]

  • Maia, L. B., & Moura, J. J. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. Methods in Molecular Biology, 1424, 81-102. [Link]

  • Csonka, C., et al. (2000). Spin trapping of vascular nitric oxide using colloid Fe(II)-diethyldithiocarbamate. Free Radical Biology and Medicine, 29(3-4), 369-376. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

  • Gupta, K. J., & Igamberdiev, A. U. (2013). Recommendations of using at least two different methods for measuring NO. Frontiers in Plant Science, 4, 39. [Link]

  • Arroyo, C. M., et al. (1990). Difficulties Encountered in the Detection of Nitric Oxide (No) by Spin Trapping Techniques. A Cautionary Note. Free Radical Research Communications, 10(3), 175-188. [Link]

  • Stasko, A., et al. (2003). NITRIC OXIDE IN MEMBRANES AND AQUEOUS MEDIA: SPIN TRAPPING AND INTERACTION WITH SPIN LABELS. AN ELECTRON PARAMAGNETIC RESONANCE. Cellular & Molecular Biology Letters, 8(1), 37-49. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 227-234). Humana, New York, NY. [Link]

  • Ratajczak, E., et al. (2018). Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells. Protoplasma, 255(6), 1647-1656. [Link]

  • Yasukawa, K., & Kasazaki, K. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Molecules, 22(1), 145. [Link]

  • Swartz, H. M., et al. (2000). Measurement of Nitric Oxide in Mice using EPR and Spin Trapping with Fe-(DETC)2 After Irradiation. Proceedings of the International Society for Magnetic Resonance in Medicine, 8, 1729. [Link]

  • Boatz, J. C., et al. (2025). Photoinduced Nitric Oxide Exchange in the Diazeniumdiolate Siderophore, Pandorachelin. Journal of the American Chemical Society. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Semantic Scholar. [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Bio-protocol, 9(23), e3451. [Link]

  • Protocol Online. (2019). Protocol Griess Test. [Link]

  • Kleschyov, A. L., et al. (1995). Spin trapping isotopically-labelled nitric oxide produced from [15N]L-arginine and [17O]dioxygen by activated macrophages using a water soluble Fe(++) - dithiocarbamate spin trap. Free Radical Research, 23(3), 287-295. [Link]

  • Miyamoto, T., et al. (2012). A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. Free Radical Biology and Medicine, 52(9), 1849-1857. [Link]

  • Gupta, K. J., et al. (2019). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany, 70(17), 4353-4366. [Link]

  • Balasubramanian, B., et al. (2018). Direct and indirect methods for detection of nitric oxide in vasculature. Journal of Cellular and Molecular Medicine, 22(12), 5775-5784. [Link]

  • Gáspár, R., et al. (1998). In vitro spin trapping of · NO by Fe(DTCS) 2. ResearchGate. [Link]

  • Korycek, D. A., & Zweier, J. L. (2010). Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research. Antioxidants & Redox Signaling, 12(10), 1171-1186. [Link]

  • Mason, R. P. (2001). Unique in vivo applications of spin traps. Free Radical Biology and Medicine, 30(5), 465-473. [Link]

  • Hino, T., et al. (2017). Fluorescence imaging of NO release from Flu-DNB-DB in HCT116 cells using DAR-4M AM. ResearchGate. [Link]

  • Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Spin trapping – Knowledge and References. [Link]

  • Maia, L. B., & Moura, J. J. (2016). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy: Spin-Trapping with Iron-Dithiocarbamates. Methods in Molecular Biology, 1424, 81-102. [Link]

  • Feelisch, M., et al. (2002). Release of nitric oxide from novel diazeniumdiolates monitored by laser magnetic resonance spectroscopy. Nitric Oxide, 6(2), 159-168. [Link]

  • CIQTEK. (2023). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. [Link]

  • Reemers, B. A., et al. (1998). Inhibition of Influenza Virus Replication by Nitric Oxide. Journal of Virology, 72(12), 10046-10050. [Link]

  • Schoenfisch, M. H., et al. (2017). Compositions and methods for treating diseases or disorders using extended release nitric oxide releasing solutions. U.S.
  • Liu, Y., et al. (2026). Assessment of Nitric Oxide Release In Vitro via Low-Level Daylight-Equivalent Blue or Red Light Irradiation. International Journal of Molecular Sciences, 27(4), 1641. [Link]

  • University of Colorado Boulder. (2017, November 2). Flu researchers discover new mechanism for battling influenza. CU Boulder Today. [Link]

  • Slomberg, D. L., et al. (2022). Mechanisms of Foreign Body Response Mitigation by Nitric Oxide Release. Frontiers in Bioengineering and Biotechnology, 10, 966288. [Link]

  • Centers for Disease Control and Prevention. (2024, September 17). Antigenic Characterization. [Link]

Sources

Flu-DNB versus spontaneous NO donors SNAP and DEA/NO

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Flu-DNB vs. Spontaneous NO Donors (SNAP & DEA/NO) in Biological Models

Executive Summary

Nitric oxide (NO) is a pleiotropic signaling molecule governing vasodilation, neurotransmission, and immune responses. Due to its radical nature and short physiological half-life, researchers rely on exogenous NO donors to interrogate its biological functions. Historically, spontaneous donors like SNAP and DEA/NO have been the standard. However, their uncontrolled release kinetics preclude the study of localized, subcellular NO signaling. The development of photolabile NO donors—specifically the two-photon excitation (TPE) compatible Flu-DNB—has revolutionized this space by enabling precise spatiotemporal control of NO release[1]. This guide objectively compares these chemical probes, providing mechanistic insights and self-validating protocols for drug development professionals.

Mechanistic Causality: The Chemistry of NO Release

Spontaneous NO Donors: SNAP and DEA/NO DEA/NO (Diethylamine NONOate) and SNAP (S-nitroso-N-acetylpenicillamine) operate via spontaneous decomposition in aqueous media[2].

  • DEA/NO : As a diazeniumdiolate, its decomposition is strictly proton-driven. At a physiological pH of 7.4 and 37°C, it has a predictable half-life of ~2 minutes, releasing 1.5 equivalents of NO per mole of donor[2]. Causality: Because the trigger is the ubiquitous physiological environment, DEA/NO subjects the entire biological sample to a continuous, systemic NO flux.

  • SNAP : An S-nitrosothiol that releases NO via thermal decomposition and transition metal (e.g., Cu²⁺) catalysis[3]. Its release is slower and more variable, making it suitable for prolonged, steady-state NO exposure.

Photolabile NO Donors: Flu-DNB Flu-DNB (a 2,6-dimethylnitrobenzene derivative conjugated to a fluorescein antenna) fundamentally shifts the paradigm from environmental decomposition to user-defined photolysis[1].

  • Mechanism : In the dark, the sterically hindered 2,6-dimethylnitrobenzene moiety is highly stable. Upon targeted irradiation with a femtosecond near-infrared (NIR) laser (e.g., 720 nm), the fluorescein antenna absorbs two photons simultaneously. This triggers an intramolecular isomerization of the nitro group to a nitrite ester, which subsequently cleaves to release NO[1].

  • Causality : Because TPE requires the simultaneous absorption of two photons, excitation is strictly confined to the focal point of the laser (a femtoliter-scale volume). This eliminates out-of-focus photolysis, allowing researchers to restrict NO exposure to a specific cell or organelle without affecting adjacent tissues[4].

Visualizing Release Pathways

NO_Mechanisms cluster_spontaneous Spontaneous NO Donors cluster_photolabile Photolabile NO Donor SNAP_DEANO SNAP & DEA/NO (S-nitrosothiol / NONOate) Hydrolysis Hydrolysis / Thermal Decomposition (Half-life dependent) SNAP_DEANO->Hydrolysis Uncontrolled Global & Continuous NO Release (No spatial control) Hydrolysis->Uncontrolled Flu_DNB Flu-DNB (2,6-dimethylnitrobenzene derivative) TPE Two-Photon Excitation (TPE) (720 nm / 950 nm NIR) Flu_DNB->TPE Controlled Targeted Spatiotemporal NO Release (Subcellular precision) TPE->Controlled

Mechanistic comparison of spontaneous vs. photolabile NO release pathways.

Comparative Performance Matrix

FeatureDEA/NOSNAPFlu-DNB
Molecule Class Diazeniumdiolate (NONOate)S-nitrosothiol2,6-dimethylnitrobenzene derivative
Release Trigger Physiological pH (7.4)Heat, trace metals, lightTwo-Photon Excitation (720 nm) or UVA
Half-Life / Kinetics ~2 minutes (Fast)~6 hours (Slow/Variable)On-demand (Sub-second precision)
Spatial Resolution None (Systemic)None (Systemic)Subcellular (Femtoliter focal volume)
Byproducts Diethylamine (Secondary amine)N-acetyl-D-penicillamine disulfideOxidized fluorescein-nitrobenzene remnant
Primary Application Acute, global NO exposureChronic, steady-state NO exposureMapping localized NO signaling networks

Self-Validating Experimental Protocols

Protocol A: Systemic NO Exposure Assay (DEA/NO) Objective: Establish a baseline NO-mediated cellular response (e.g., vasodilation or cGMP elevation).

  • Preparation : Dissolve DEA/NO in 10 mM NaOH. Causality: Alkaline pH prevents premature protonation and hydrolysis, stabilizing the NONOate structure during storage[5].

  • Application : Dilute the stock solution to the working concentration (e.g., 10–100 µM) in physiological buffer (pH 7.4) immediately before application to the cell culture or tissue bath.

  • Self-Validation : Monitor NO release continuously using an NO-selective Clark-type electrode. The rapid drop in pH triggers decomposition, and the electrode should confirm a peak NO concentration within 2–3 minutes, validating the expected kinetics[6].

Protocol B: Subcellular NO Release via TPE (Flu-DNB) Objective: Induce highly localized intracellular NO signaling without affecting adjacent cells.

  • Co-loading : Incubate target cells with 10 µM Flu-DNB (dissolved in <0.1% DMSO) and an NO-sensitive fluorescent probe (e.g., DAR-4M AM) for 30 minutes in the dark[4].

  • Washing : Wash cells thoroughly with PBS to remove extracellular Flu-DNB. Causality: Removing the extracellular donor prevents background NO generation in the media during laser scanning.

  • Targeting : Mount the sample on a Two-Photon Laser Scanning Microscope (TPLSM). Define a specific Region of Interest (ROI), such as a single dendrite or capillary.

  • Irradiation : Pulse the ROI with a femtosecond Ti:Sapphire laser tuned to 720 nm for 1–10 seconds[1].

  • Self-Validation : Monitor the fluorescence of the DAR-4M AM probe (excitation ~560 nm). Causality: DAR-4M AM acts as an orthogonal validation tool; a localized increase in fluorescence strictly within the irradiated ROI confirms that NO release was successfully spatially restricted[4].

Trustworthiness & Expert Insights

While SNAP and DEA/NO are cost-effective and require no specialized equipment, they are fundamentally limited by their lack of spatial control[2]. When studying complex biological networks—such as neurovascular coupling or localized microglial chemoattraction—systemic NO flooding creates physiological artifacts.

Flu-DNB solves this by leveraging TPE, which utilizes near-infrared light. NIR light penetrates deeper into biological tissues (>500 µm) and avoids the phototoxicity associated with UV-cleavable donors[1]. For researchers requiring even deeper tissue penetration or lower laser power, the newer Flu-DNB-DB variant incorporates a carbon-carbon double bond, dramatically improving the two-photon cross-section (from 0.12 GM to 0.98 GM) and allowing activation at 950 nm[7].

References

  • Title : Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation Source : Journal of the American Chemical Society URL :[Link]

  • Title : Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor Source : ACS Chemical Biology URL :[Link]

  • Title : A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

  • Title : Recent developments in nitric oxide donor drugs Source : British Journal of Pharmacology URL :[Link]

  • Title : Synthetic, Natural, and Semisynthetic Polymer Carriers for Controlled Nitric Oxide Release in Dermal Applications: A Review Source : Polymers (MDPI) URL :[Link]

Sources

Spatiotemporal Nitric Oxide Delivery: A Comparative Guide to Flu-DNB and Rol-DNB

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic gaseous signaling molecule that governs critical physiological processes ranging from vasodilation to mitochondrial dynamics[1]. However, its short half-life, rapid diffusion, and lack of spatial restriction make studying its localized effects highly challenging[1]. To solve this, researchers utilize photolabile NO donors ("caged NOs") that release NO only upon light irradiation.

Among the most advanced tools for this purpose are the hindered nitrobenzene derivatives Flu-DNB and Rol-DNB . This guide provides an in-depth technical comparison of their photophysical properties, targeting capabilities, and experimental workflows, empowering researchers to select the optimal NO donor for precise spatiotemporal control.

Mechanistic Design: Causality Behind the Chemistry

The structural design of an NO donor dictates its excitation wavelength, tissue penetration, and subcellular localization. Both Flu-DNB and Rol-DNB utilize a 2,6-dimethylnitrobenzene core as the NO-releasing moiety, but they employ entirely different chromophore antennas to achieve their specific experimental utility.

  • Flu-DNB (Fluorescein-conjugated DNB): Developed to overcome the limitations of UV-dependent donors, Flu-DNB incorporates a fluorescein structure that acts as a robust two-photon absorbing moiety[2]. This allows the molecule to be activated by near-infrared (NIR) femtosecond pulse lasers (e.g., 720 nm) via Two-Photon Excitation (TPE)[2]. TPE provides exceptional 3D spatial resolution because excitation only occurs at the exact focal point of the laser, making Flu-DNB ideal for deep-tissue in vivo applications without out-of-focus NO release[3].

  • Rol-DNB (Rhodamine-conjugated DNB): To investigate organelle-specific signaling without the need for multiphoton microscopy, Rol-DNB couples the nitrobenzene core with a rhodamine chromophore[4]. The rhodamine serves a dual, highly calculated purpose: it shifts the activation wavelength into the biologically favorable visible light spectrum (530–590 nm), and its lipophilic cationic nature intrinsically targets the compound to the mitochondria[4].

Activation cluster_flu Flu-DNB Pathway cluster_rol Rol-DNB Pathway F_Node Flu-DNB (Fluorescein-DNB) F_Light Two-Photon (720 nm) or UVA (325-385 nm) F_Node->F_Light F_Loc Cytosol / Tissue F_Light->F_Loc F_Out NO Release (Vasodilation) F_Loc->F_Out R_Node Rol-DNB (Rhodamine-DNB) R_Light Visible Light (530-590 nm) R_Node->R_Light R_Loc Mitochondria R_Light->R_Loc R_Out NO Release (Drp1 Activation) R_Loc->R_Out

Photochemical activation mechanisms and localization of Flu-DNB vs Rol-DNB.

Performance Comparison

To facilitate rapid decision-making, the quantitative and functional parameters of both donors are summarized below:

FeatureFlu-DNBRol-DNB (mor / pyr)
Chromophore Antenna FluoresceinRhodamine
Excitation Wavelength 720 nm (Two-Photon) or 325–385 nm (UVA)530–590 nm (Visible Light) or UV
Excitation Mode Two-Photon Excitation (TPE) / One-PhotonOne-Photon Excitation
Subcellular Localization Cytosolic / Non-specificHighly specific to Mitochondria
Primary Application In vivo deep-tissue spatial mappingIn vitro mitochondrial dynamics
Key Advantage True 3D spatial resolution via NIR lasersAvoids UV phototoxicity; Organelle-targeted
Self-Validating Experimental Methodologies

A robust experimental protocol must be self-validating. The following workflows detail how to deploy these donors while incorporating the necessary controls to ensure the observed effects are strictly due to exogenous NO release.

Protocol A: In Vivo Deep-Tissue NO Release using Flu-DNB

Objective: Induce and monitor localized vasodilation in a living mouse brain model.

  • Administration: Apply Flu-DNB to the target tissue (e.g., via a cranial window in living mice)[3].

  • Distribution Verification: Confirm cellular uptake and distribution by imaging the inherent green fluorescence of the fluorescein moiety (excitation ~488 nm)[3].

  • Control Establishment (Critical): Pre-treat the tissue with L-NNA, a nitric oxide synthase (NOS) inhibitor. This suppresses endogenous NO formation, ensuring any subsequent NO signaling is exclusively derived from the photolabile donor[3].

  • Activation: Irradiate predefined regions of interest (ROIs) using a femtosecond near-infrared pulse laser tuned to 720 nm[2],[3].

  • Validation: Monitor NO-dependent transient vasodilation or the chemoattraction of microglial processes to the irradiated site via confocal microscopy[3].

Protocol B: Mitochondria-Targeted NO Release using Rol-DNB

Objective: Modulate mitochondrial dynamics via localized NO in cultured cells.

  • Incubation: Incubate HEK293 cells with Rol-DNB-pyr (the variant with superior NO release efficiency)[4].

  • Localization Check: Perform co-staining with a validated mitochondrial marker (e.g., MitoTracker Deep Red). High colocalization validates the targeting efficacy of the rhodamine moiety[4].

  • Activation: Expose the cells to green-yellow visible light (e.g., 562 nm diode laser) to trigger NO release, bypassing the phototoxicity associated with UV irradiation[4],[1].

  • Quantification: Utilize an Electron Spin Resonance (ESR) spin-trapping method with an Fe-MGD2 complex to capture and quantify the generated NO radicals[4].

Workflow Step1 Cell Incubation (HEK293 + Rol-DNB) Step2 Mitochondrial Targeting (Rhodamine Moiety) Step1->Step2 Step3 Visible Light Irradiation (562 nm Diode Laser) Step2->Step3 Step4 Localized NO Release Step3->Step4 Step5 Confocal Imaging (Mitochondrial Dynamics) Step4->Step5

Self-validating experimental workflow for Rol-DNB mitochondrial targeting.

Downstream Signaling: Decoding Mitochondrial Dynamics

Why is subcellular targeting so critical? NO acts as a double-edged sword; while it is a vital signaling molecule, excess NO mediates neuronal injury and pathological mitochondrial fragmentation[5].

When Rol-DNB is activated specifically within the mitochondria, the localized NO burst reacts with cysteine residues on dynamin-related protein 1 (Drp1)[5],[6]. This S-nitrosylation forms SNO-Drp1, which directly induces mitochondrial fission[5]. By utilizing Rol-DNB, researchers can isolate this specific organelle pathway without flooding the entire cytosol with NO, which would otherwise trigger confounding global pathways (such as sGC/cGMP activation).

Pathway NO Nitric Oxide (NO) from Rol-DNB Drp1 Drp1 Protein (Dynamin-related protein 1) NO->Drp1 reacts with SNO S-nitrosylation (SNO-Drp1) Drp1->SNO forms Fission Mitochondrial Fission (Fragmentation) SNO->Fission induces

Signaling pathway of NO-induced mitochondrial fragmentation via Drp1 S-nitrosylation.

Selection Guide

Choosing between Flu-DNB and Rol-DNB depends entirely on the spatial and biological constraints of your assay:

  • Select Flu-DNB if: You are conducting in vivo studies (e.g., neurovascular coupling, microglial motility) where deep tissue penetration and extreme 3D spatial resolution are required[3]. It is the premier choice if you have access to a multiphoton microscopy setup[2].

  • Select Rol-DNB if: Your research focuses on organelle-specific signaling (e.g., mitochondrial fission, apoptosis pathways). It is highly recommended for in vitro cell culture models where you want to utilize standard visible-light lasers and strictly avoid UV-induced cellular damage[4],[1].

References
  • Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics. ACS Chemical Biology. Available at: [Link]

  • Photoinduced nitric oxide release from a hindered nitrobenzene derivative by two-photon excitation. PubMed. Available at:[Link]

  • Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor. ACS Publications. Available at: [Link]

  • Visible light-induced nitric oxide release from a novel nitrobenzene derivative cross-conjugated with a coumarin fluorophore. ResearchGate. Available at: [Link]

  • Engineering delivery platforms for controlled nitric oxide release. Biomaterials Science (RSC Publishing). Available at: [Link]

  • Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics. ACS Chemical Biology. Available at:[Link]

Sources

Quantifying Flu-DNB Nitric Oxide Release Efficiency: A Comparative Guide Using the Griess Assay

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nitric oxide (NO) is a highly reactive, gaseous signaling molecule that mediates critical physiological processes ranging from vasodilation to neurotransmission. However, its transient nature (with a biological half-life of mere seconds) makes precise spatiotemporal delivery a major challenge in experimental pharmacology.

To overcome the limitations of spontaneous NO donors, researchers developed Flu-DNB , a photocontrollable NO donor consisting of a 2,6-dimethylnitrobenzene moiety conjugated to a fluorescein structure. Flu-DNB allows for highly localized NO release upon two-photon excitation (TPE) using a near-infrared pulse laser or conventional UVA irradiation (1[1]).

To objectively evaluate and compare the NO release efficiency of Flu-DNB against other donors, the Griess assay remains the gold-standard biochemical tool. This guide provides a comprehensive, self-validating methodology for quantifying Flu-DNB's photolytic efficiency, detailing the mechanistic causality behind each experimental choice.

Mechanistic Overview: Flu-DNB Photolysis and Griess Detection

Flu-DNB is highly stable in the dark. Upon targeted irradiation, the N-nitroso bond undergoes homolytic dissociation, releasing free NO. Because NO is a volatile gas, direct quantification is difficult. However, in an aerobic aqueous environment, NO rapidly oxidizes to form dinitrogen trioxide ( N2​O3​ ), which subsequently hydrolyzes into stable nitrite ( NO2−​ ) (2[2]).

The Griess assay detects this nitrite accumulation. Under acidic conditions, nitrite forms a reactive nitrosonium ion that diazotizes sulfanilamide. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a highly absorptive azo dye, allowing for precise spectrophotometric quantification.

G FluDNB Flu-DNB (Caged NO Donor) NO Nitric Oxide (NO) FluDNB->NO Photolysis Light TPE / UVA Irradiation Light->FluDNB Nitrite Nitrite (NO2-) NO->Nitrite O2 (Aerobic) AzoDye Azo Dye (Absorbance 540 nm) Nitrite->AzoDye Diazotization Griess Griess Reagents (Sulfanilamide + NED) Griess->AzoDye

Flu-DNB photolysis and subsequent NO quantification via the Griess assay.

Comparative Performance Analysis

When designing an experiment, selecting the correct NO donor is paramount. While conventional donors offer high stoichiometric yields, they lack the spatial resolution provided by photocaged donors like Flu-DNB.

Table 1: Comparative NO Donor Profiles
NO DonorActivation TriggerSpatial ResolutionDark Stability (Half-life)Typical NO Yield / Efficiency
Flu-DNB UVA (325-385nm) / TPE (720nm)Subcellular (< 1 µm³)Highly Stable (> months)~8.3% after 10 min TPE[2]
Flu-DNB-DB Blue Light / TPE (950nm)Subcellular (< 1 µm³)Highly Stable (> months)Enhanced TPE cross-section[1]
DETA-NONOate Spontaneous (Aqueous, 37°C)None (Systemic diffusion)~20 hours~2 moles NO per mole donor
SNAP Spontaneous / Metal-catalyzedPoor (Cellular/Tissue level)~6 hours~1 mole NO per mole donor

Causality in Selection: NONOates (like DETA-NONOate) decompose spontaneously based on temperature and pH, making spatiotemporal control impossible. Conversely, Flu-DNB is completely stable in the dark, allowing researchers to achieve zero-background localization before triggering release precisely at the subcellular level (3[3]).

Experimental Workflow: Griess Assay Quantification

To ensure scientific integrity, the Griess assay must be designed as a self-validating system . This means embedding controls that independently verify the stability of the donor, the purity of the light source, and the efficacy of the reagents.

Part A: Self-Validating Protocol Design

Before beginning the assay, prepare the following mandatory controls:

  • Dark Control (Flu-DNB + No Light): Validates the dark stability of the compound. Any nitrite detected here indicates spontaneous degradation or contamination.

  • Irradiation Control (Buffer + Light): Validates that the laser or UVA source does not photolytically generate reactive nitrogen species from the buffer components.

  • Positive Standard Curve ( NaNO2​ ): Serial dilutions of sodium nitrite (0 to 50 µM) validate the efficacy of the Griess reagents and provide the mathematical baseline for efficiency calculations.

Part B: Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 100 µM solution of Flu-DNB in an aerobic physiological buffer (e.g., PBS, pH 7.4).

  • Causality Note: Flu-DNB possesses lipophilic properties; a minimal percentage of DMSO (0.1–1%) may be required to ensure complete solubility without precipitating out of the aqueous phase. Furthermore, aerobic conditions are strictly mandatory . In an anaerobic environment, NO cannot oxidize to nitrite, which will result in a false-negative Griess reading[2].

  • Prepare Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (0.1% NED in distilled water).

Step 2: Photo-Irradiation

  • Place the 100 µM Flu-DNB solution in a quartz cuvette or appropriate microplate.

  • Expose the solution to a 720 nm femtosecond pulse laser (for Two-Photon Excitation) or a 330–380 nm UVA source for exactly 10 minutes (2[2]).

  • Causality Note: The wavelength must strictly match the two-photon cross-section or absorption maximum of the specific DNB derivative to ensure homolytic cleavage of the N-nitroso bond.

Step 3: The Griess Reaction

  • Transfer 50 µL of the irradiated sample into a 96-well plate.

  • Add 50 µL of Griess Reagent A, followed immediately by 50 µL of Griess Reagent B.

  • Causality Note: The 5% phosphoric acid in Reagent A is critical. The low pH environment protonates the nitrite to form the highly reactive nitrosonium ion ( NO+ ), which is the actual species that drives the diazotization of sulfanilamide.

Step 4: Spectrophotometric Quantification

  • Incubate the plate in the dark at room temperature for 15 minutes to allow the azo dye to fully develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Interpolate the absorbance values against the NaNO2​ standard curve to determine the exact molar concentration of nitrite produced.

Data Interpretation and Troubleshooting

When quantifying Flu-DNB using this methodology, researchers typically observe that a 100 µM solution irradiated at 720 nm for 10 minutes yields approximately 8.3 µM of nitrite (2[2]).

Interpreting Efficiency: An 8.3% release efficiency may initially appear low when compared to the 200% stoichiometric yield of DETA-NONOate. However, efficiency must be contextualized by spatial volume. Because Flu-DNB is activated via TPE, the NO release is confined exclusively to the femtoliter-scale focal volume of the laser. This highly concentrated, localized burst of NO is more than sufficient to trigger robust biological responses, such as targeted vasodilation or microglial chemoattraction in living tissue (4[4]).

If your assay yields no detectable nitrite, verify that your buffer is fully oxygenated (aerobic) and that your light source aligns precisely with the 322 nm (UVA) or 720 nm (TPE) absorption requirements of the Flu-DNB molecule.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

evaluating Flu-DNB against coumarin-conjugated NO donors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of optopharmacology, one of the most critical decisions in designing a spatiotemporal signaling experiment is the selection of the correct photolabile nitric oxide (NO) donor. Historically, NO donors relied on nitrosyl-chelated metal ions, which introduced severe biocompatibility issues. The paradigm shifted with the development of metal-free, two-photon excitation (TPE) compatible donors.

In this guide, we will evaluate the mechanistic causality, quantitative performance, and practical laboratory application of Flu-DNB (and its alkene-linked derivative, Flu-DNB-DB) against Coumarin-conjugated NO donors (such as DEAMC-DNB and Bhc-DNB).

Mechanistic Causality: The Physics of Photorelease

To make an informed choice, we must first understand why these molecules behave the way they do under femtosecond pulsed laser irradiation. Both classes utilize a fluorophore "antenna" to capture photons, but their energy transfer and cleavage mechanisms diverge significantly.

Flu-DNB and Flu-DNB-DB: The Photoisomerization Pathway

Flu-DNB consists of a fluorescein antenna conjugated via an amide bond to a 2,6-dimethylnitrobenzene (DNB) moiety[1]. The fundamental causality of its NO release lies in the steric hindrance provided by the two methyl groups on the DNB ring. This steric bulk forces the nitro group into a twisted conformation. Upon two-photon excitation (typically at 720 nm), the absorbed energy drives a photoisomerization reaction, rearranging the nitro group into an aryl nitrite intermediate, which subsequently undergoes homolytic cleavage to release NO[2].

To overcome the relatively low two-photon cross-section ( δu​ ) of the original Flu-DNB (0.12 GM), researchers developed Flu-DNB-DB [3]. By replacing the amide linker with a carbon-carbon double bond, the π -conjugation between the fluorescein antenna and the DNB moiety is significantly extended. This structural causality directly enhances the probability of simultaneous two-photon absorption, increasing the δu​ to 0.98 GM at 720 nm and enabling activation at 950 nm[3].

Coumarin-Conjugated NO Donors: Intramolecular Charge Transfer

Coumarin-conjugated donors (e.g., DEAMC-DNB or Bhc-DNB) utilize coumarin derivatives (like 7-diethylaminocoumarin) as the light-harvesting antenna[2]. The mechanism here relies heavily on Intramolecular Charge Transfer (ICT). When the coumarin antenna is excited, a strong dipole moment is generated. If the DNB moiety is directly conjugated to this ICT dipole (as in DEAMC-DNB), the π -electron density shifts, facilitating either heterolytic cleavage or rapid isomerization[2].

Coumarin cages are highly modular. By substituting the 7-position with azetidinyl or diphenylamino groups, chemists can drastically tune the photophysical properties, pushing the two-photon absorption cross-section well above those of standard fluorescein derivatives[4].

NO_Donors Start Two-Photon Excitation (720 - 950 nm) FluDNB Flu-DNB / Flu-DNB-DB (Fluorescein Antenna) Start->FluDNB Coumarin Coumarin-Conjugated (e.g., DEAMC / Bhc) Start->Coumarin MechFlu Steric-Driven Photoisomerization FluDNB->MechFlu MechCoum Intramolecular Charge Transfer (ICT) Coumarin->MechCoum NO_Release Spatiotemporal NO Release + Fluorescent Reporter MechFlu->NO_Release MechCoum->NO_Release

Photoactivation pathways of Flu-DNB and Coumarin-conjugated NO donors.

Quantitative Performance Comparison

When designing an in vivo or deep-tissue experiment, the raw photophysical data dictates the success of the uncaging event. Table 1 synthesizes the critical parameters required for experimental planning.

Table 1: Photophysical and Operational Comparison

ParameterFlu-DNBFlu-DNB-DBCoumarin-DNB (e.g., DEAMC-DNB)
Antenna Motif Fluorescein (Amide Linker)Fluorescein (Alkene Linker)7-Diethylaminocoumarin
1-Photon Excitation 325–385 nm (UVA)359 nm (UVA-Blue)~390–420 nm
2-Photon Excitation 720 nm720 nm – 950 nm740 nm – 800 nm
2P Cross-Section ( δu​ ) 0.12 GM (at 720 nm)0.98 GM (at 720 nm)> 1.0 GM (Highly Tunable)
Dark Stability Exceptionally HighHighModerate to High
Cellular Localization Hydrophobic / MembraneHydrophobic / MembraneVariable (Cytosolic/Membrane)
Primary Advantage Baseline stability, metal-free950 nm deep-tissue activationHigh quantum yield, modularity

Note: 1 GM (Goeppert-Mayer) = 10−50 cm4 s / photon . Higher GM values indicate more efficient two-photon absorption.

Self-Validating Experimental Protocols

A robust optopharmacology experiment cannot rely on blind faith that irradiation produced NO. The protocol must be a closed, self-validating system. Below is the gold-standard workflow for evaluating intracellular NO release using DAR-4M AM (a fluorogenic NO probe)[5].

Protocol: Two-Photon Uncaging and Real-Time NO Validation in HCT116 Cells

Objective: To induce highly localized NO release using Flu-DNB-DB and validate the release using a secondary fluorescent reporter, while ruling out endogenous NO synthase (NOS) activity.

Step 1: Dual-Loading and Endogenous Inhibition

  • Seed HCT116 cells in 35-mm glass-bottom dishes and culture until 70% confluent.

  • Pre-treat cells with 100 µM -nitro-L-arginine (L-NNA) for 30 minutes.

    • Causality Check: L-NNA inhibits endogenous NOS. This ensures that any NO detected post-irradiation is strictly exogenous (derived from the photolabile donor), validating the source.

  • Co-incubate the cells with 25 µM Flu-DNB-DB and 10 µM DAR-4M AM for 60 minutes in the dark at 37°C.

    • Note: DAR-4M AM is cell-permeable. Upon reacting with NO, it forms a highly fluorescent triazole derivative (DAR-4M T).

Step 2: Wash and Equilibration

  • Wash the cells three times with warm Hank's Balanced Salt Solution (HBSS) to remove extracellular probes.

    • Causality Check: Failure to wash thoroughly will result in extracellular NO uncaging, destroying the spatial resolution of the experiment.

  • Replace with fresh HBSS containing 100 µM L-NNA.

Step 3: Two-Photon Irradiation and Acquisition

  • Mount the dish on a multiphoton confocal microscope equipped with a tunable femtosecond titanium-sapphire pulse laser.

  • Pre-scan (Baseline): Acquire baseline fluorescence of DAR-4M using a 559 nm excitation laser (emission collected at 575–620 nm).

  • Targeted Uncaging: Define a Region of Interest (ROI) of 5×5 µm within a single cell. Irradiate the ROI with the femtosecond pulse laser tuned to 950 nm for 1 second (transmissivity ~4%)[3].

  • Post-scan (Validation): Immediately acquire the DAR-4M fluorescence. A successful, self-validated experiment will show a sharp increase in red fluorescence strictly confined to the irradiated ROI, confirming precise spatiotemporal NO release[5].

Strategic Selection: Which Donor to Choose?

As an Application Scientist, my recommendation hinges on the biological model:

  • Choose Flu-DNB-DB when conducting in vivo neurovascular studies (e.g., cranial window imaging in living mice). The ability to use a 950 nm pulse laser[3] allows for significantly deeper tissue penetration with minimal phototoxicity and scattering compared to 720 nm lasers. Its high dark stability ensures no premature vasodilation occurs before the laser pulse.

  • Choose Coumarin-Conjugated Donors when working in thin tissue slices or cell monolayers where maximum uncaging efficiency (highest quantum yield) is required at lower laser powers, and where you have the synthetic capability to tune the coumarin structure for specific organelle targeting[2].

References

  • A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. National Institutes of Health (PubMed). Available at:[Link]

  • Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor. ACS Publications. Available at:[Link]

  • Photoinduced Nitric Oxide Release from a Hindered Nitrobenzene Derivative by Two-Photon Excitation. ACS Publications. Available at:[Link]

  • Photocontrollable NO-releasing compounds and their biological applications. National Institutes of Health (PMC). Available at:[Link]

  • Sensitized Two-Photon Activation of Coumarin Photocages. ACS Publications. Available at:[Link]

Sources

confirming Flu-DNB intracellular localization with mitochondrial dyes

Author: BenchChem Technical Support Team. Date: April 2026

Confirming Flu-DNB Intracellular Localization: A Comparative Guide to Mitochondrial NO Donors

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development teams and researchers aiming to manipulate intracellular signaling through localized nitric oxide (NO) release. The advent of photolabile NO donors, specifically 2,6-dimethylnitrobenzene (DNB) derivatives, has revolutionized our ability to achieve spatiotemporal control over NO delivery. However, a critical analytical challenge remains: ensuring that the NO donor localizes precisely to the target organelle.

This guide provides an objective, data-driven comparison of the first-generation photolabile donor Flu-DNB against next-generation, mitochondria-targeted alternatives (Rol-DNB-mor and Rol-DNB-pyr ). By examining their colocalization profiles with established mitochondrial dyes, we will dissect the causality behind their localization and provide a self-validating experimental protocol to ensure rigorous assay design.

Mechanistic Grounding: The Causality of Subcellular Localization

When evaluating fluorescent probes and NO donors, localization is rarely accidental; it is a direct consequence of the molecule's physicochemical properties. Understanding this causality is essential for selecting the correct tool for your assay.

  • Flu-DNB (Fluorescein-conjugated DNB): Initially developed for two-photon excitation (TPE) and UVA-induced NO release, Flu-DNB relies on a fluorescein moiety for visualization. While highly effective as an NO donor, its intracellular localization is largely driven by non-specific hydrophobic interactions. Consequently,1[1]. When co-stained with mitochondrial dyes, Flu-DNB exhibits incomplete colocalization, limiting its utility for strictly mitochondria-dependent pathway analysis.

  • Rol-DNB Variants (Rhodamine-conjugated DNB): To address this lack of organelle specificity, the DNB core was later conjugated with cationic rhodamine chromophores. The lipophilic cationic nature of rhodamine creates a strong electrostatic affinity for the highly negative mitochondrial membrane potential ( ΔΨm​ ).2[2].

StructuralLogic Core 2,6-Dimethylnitrobenzene (DNB) Core Flu Fluorescein Conjugation (Flu-DNB) Core->Flu Mod 1 Rol Rhodamine Conjugation (Rol-DNB) Core->Rol Mod 2 Loc1 Hydrophobic Interactions (Non-specific Membrane) Flu->Loc1 Drives Loc2 Electrostatic Affinity (Mitochondrial Targeting) Rol->Loc2 Drives

Fig 1: Rational design logic dictating the subcellular localization of DNB-based NO donors.

Experimental Protocol: Validating Localization with Mitochondrial Dyes

To establish a self-validating system, researchers must empirically confirm localization before proceeding with downstream NO-release assays (e.g., measuring mitochondrial fragmentation or Drp1 activation). The following step-by-step methodology details the co-staining workflow using MitoTracker™ Green FM.

Step 1: Cell Preparation Seed HCT116 human colon carcinoma cells (or your target cell line) onto 35-mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO 2​ until 70–80% confluence is reached.

Step 2: Probe Loading Prepare a 25 µM working solution of the NO donor (Flu-DNB or Rol-DNB) in culture medium. Replace the medium in the dishes and incubate for 24 hours. Causality Note: A 24-hour incubation ensures steady-state intracellular accumulation and allows the cationic variants to fully equilibrate with the mitochondrial matrix.

Step 3: Mitochondrial Co-staining Wash the cells three times with phenol red-free Hank's Balanced Salt Solution (HBSS) to remove extracellular background fluorescence. Add 100 nM MitoTracker Green FM (a selective, potential-independent mitochondrial dye) and incubate for exactly 30 minutes at 37°C.

Step 4: Confocal Imaging Perform dual-channel confocal fluorescence microscopy:

  • MitoTracker Green FM: Excitation at 488 nm; Emission collected at 500–530 nm.

  • Flu-DNB / Rol-DNB: Excitation tailored to the fluorophore (e.g., 543 nm for Rol-DNB); Emission collected at 560–610 nm.

Step 5: Quantitative Colocalization Analysis Do not rely on visual overlays alone, as they are prone to optical illusions. Export the images to ImageJ/Fiji and utilize the JACoP plugin to calculate Manders' Overlap Coefficients (M1 and M2) . A self-validating assay requires an M-coefficient > 0.90 to confirm strict organelle targeting.

ColocalizationWorkflow N1 1. Cell Seeding (HCT116 on glass-bottom dishes) N2 2. NO Donor Loading (Flu-DNB or Rol-DNB, 24h) N1->N2 N3 3. Mitochondrial Co-staining (MitoTracker Green FM, 30 min) N2->N3 N4 4. Dual-Channel Confocal Imaging (Green & Red Emission) N3->N4 N5 5. Quantitative Analysis (Manders' Overlap Coefficient) N4->N5

Fig 2: Step-by-step workflow for validating NO donor localization via mitochondrial co-staining.

Quantitative Data Comparison

The table below summarizes the performance and localization metrics of Flu-DNB compared to targeted alternatives, based on validated in vitro assays.

Probe / NO DonorChromophorePrimary Intracellular LocalizationMitochondrial Colocalization (Manders' Coefficient)Optimal Excitation for NO Release
Flu-DNB FluoresceinCytoplasmic membranes (Non-specific)Low / IncompleteUVA (325–385 nm) / TPE (735 nm)
Rol-DNB-mor Rhodamine (Morpholine)Mitochondria0.956 Visible (530–590 nm)
Rol-DNB-pyr Rhodamine (Pyrrolidine)Mitochondria0.956 Visible (530–590 nm)

Conclusion & Best Practices

For researchers investigating broad cellular responses to NO (e.g., vasodilation pathways or microglial chemoattraction), Flu-DNB remains a powerful tool when paired with two-photon excitation. However, if your experimental design requires probing mitochondrial dynamics—such as inducing localized mitochondrial fragmentation—Flu-DNB's non-specific localization introduces unacceptable confounding variables.

In such cases, upgrading to a rhodamine-conjugated derivative like Rol-DNB-pyr is essential. Regardless of the probe selected, always validate your chosen molecule using the MitoTracker co-staining protocol outlined above to ensure the spatial integrity of your downstream data.

References

  • Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor.ACS Publications (J. Am. Chem. Soc. 2013).
  • Visible Light-Controlled Nitric Oxide Release from Hindered Nitrobenzene Derivatives for Specific Modulation of Mitochondrial Dynamics.ACS Chemical Biology (2016).

Sources

Safety Operating Guide

Physicochemical & Toxicity Profile

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of Flu-DNB (Sanger's Reagent)

As a Senior Application Scientist, I frequently oversee workflows involving 1-fluoro-2,4-dinitrobenzene (Flu-DNB, also known as Sanger's reagent or FDNB). While its ability to undergo nucleophilic aromatic substitution with N-terminal amines makes it an invaluable reagent for protein sequencing and amino acid derivatization[1], its high reactivity translates to severe occupational hazards. Flu-DNB is a potent vesicant (blistering agent), a skin sensitizer, and a systemic toxin[2].

Proper disposal is not merely a regulatory formality; it is a critical safety operation. The presence of a highly electronegative fluorine atom and two electron-withdrawing nitro groups creates a highly stable, environmentally persistent molecule that requires specialized destruction protocols to prevent the release of toxic gases. This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of Flu-DNB.

Understanding the physical properties of Flu-DNB dictates our logistical response. Because it contains halogens and nitrogen, its thermal decomposition releases highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[2].

Table 1: Quantitative Safety & Physicochemical Data for Flu-DNB

Property / HazardValue / ClassificationOperational Implication
CAS Number 70-34-8[3]Required for exact EHS hazardous waste profiling.
Molecular Weight 186.10 g/mol [4]High vapor density; hazardous vapors can settle in low areas.
Appearance Clear yellow crystals / liquid[1]Visual indicator for contamination (yellow tint indicates residue).
Flash Point > 112°C (235°F)[4]Combustible; must be stored away from open flames and oxidizers.
Acute Toxicity Oral (Cat 3), Dermal (Cat 2/3)[5]Fatal or highly toxic via skin contact; requires rigorous PPE.
Specific Hazards Vesicant, Sensitizer[2]Induces severe blistering[2]; repeated exposure causes sensitization.
Decomposition Products HF gas, NOx, COx[2]Mandates specialized high-temperature incineration (>2000°F)[4].

Workflow: Flu-DNB Waste Segregation

To prevent cross-contamination and ensure regulatory compliance, all Flu-DNB waste must be strictly segregated based on its physical state.

FluDNB_Disposal Start Flu-DNB Waste Generation Solid Solid/Powder Waste Start->Solid Liquid Liquid Solutions Start->Liquid Glassware Contaminated Glassware Start->Glassware Solid_Disp Seal in Secondary Container Label: Hazardous Solid Solid->Solid_Disp Liquid_Org Halogenated Organic Waste Liquid->Liquid_Org Organic Solvents Liquid_Aq Aqueous Waste (Trace) Liquid->Liquid_Aq Aqueous Buffers Decon Solvent Rinse (Acetone/EtOH) Collect as Halogenated Glassware->Decon Incineration High-Temp Incineration (>2000°F) via EHS Solid_Disp->Incineration Liquid_Org->Incineration Liquid_Aq->Incineration Decon->Liquid_Org Rinseate Wash Soap & Water Wash Decon->Wash

Decision tree for Flu-DNB waste segregation, decontamination, and disposal.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Segregation

Causality: Flu-DNB contains a fluorine atom. Mixing it with non-halogenated waste streams violates EPA/EHS protocols and can lead to dangerous chemical reactions or improper incineration, releasing toxic HF gas into the atmosphere[2].

  • Identify the Solvent: Determine if the Flu-DNB is dissolved in an organic solvent (e.g., ether, benzene, propylene glycol[4]) or an aqueous buffer.

  • Segregate as Halogenated: Pour all Flu-DNB liquid waste exclusively into a designated Halogenated Organic Waste carboy.

  • Labeling: Clearly label the container with "Halogenated Toxic Waste: Contains 1-Fluoro-2,4-dinitrobenzene (Vesicant)".

  • Storage: Keep the waste container tightly closed in a cool, well-ventilated fume hood or flammables cabinet until EHS pickup[3]. Validation Step: Ensure the waste carboy is explicitly rated for halogenated organics and check that the cap forms a vapor-tight seal to prevent fugitive emissions.

Protocol B: Glassware Decontamination

Causality: Residual Flu-DNB on glassware remains a severe contact hazard. Because it is highly lipophilic and poorly soluble in water, washing directly with aqueous soap will merely spread the chemical, increasing exposure risk.

  • Initial Solvent Rinse: Inside a certified fume hood, rinse the contaminated glassware with a small volume of a compatible organic solvent (e.g., acetone or ethanol) to dissolve the bulk of the residue[5].

  • Collect Rinseate: Dispense this initial rinseate directly into the Halogenated Organic Waste container[5].

  • Secondary Wash: Once the bulk of the Flu-DNB is removed via the solvent, wash the glassware thoroughly with laboratory-grade soap and warm water[5].

  • Final Rinse: Rinse with deionized water and dry. Validation Step: Inspect the glassware against a white background. Flu-DNB forms clear yellow crystals[1]. If any yellow tint persists, the decontamination has failed; repeat the solvent rinse (Step 1) before allowing the glassware back into general circulation.

Protocol C: Solid Waste and Spill Response

Causality: Sweeping dry Flu-DNB powder can aerosolize the chemical, leading to severe inhalation toxicity and allergic respiratory reactions[2].

  • Evacuate and Gear Up: For large spills, evacuate the immediate area[3]. Don appropriate PPE: full-face respirator (or N95/P100 at minimum for small spills), heavy-duty nitrile gloves (double-gloved), and a lab coat[5].

  • Containment (Solid): Do not dry sweep. Use a dedicated non-sparking shovel or spatula to carefully transfer the spilled solid into a convenient, sealable waste disposal container[3].

  • Containment (Liquid): If the product is in liquid form, absorb it using an inert material (e.g., clay, diatomaceous earth, or specialized chemical absorbents)[6]. Do NOT use combustible materials like paper towels for large concentrated spills.

  • Surface Decontamination: Wipe the spill area with acetone-soaked rags to remove residual chemical, disposing of the rags in the solid hazardous waste bin.

  • Final Disposal: Submit the sealed containers to your institutional EHS department. The mandatory destruction method is high-temperature incineration (>2000°F) in a specialized chemical incinerator to safely cleave the C-F bonds[4]. Validation Step: After wiping the area with acetone-soaked rags, inspect the surface under bright light to ensure no yellow crystalline residue remains before allowing general access.

Trust and Safety Grounding

Always prioritize engineering controls (handling exclusively within a fume hood) over Personal Protective Equipment[5]. Flu-DNB is capable of permeating standard thin latex gloves; thus, double-gloving with nitrile or using specialized chemical-resistant gloves is highly recommended[7]. If skin contact occurs, immediate deluge showering is required, as the chemical is rapidly absorbed and causes severe blistering and systemic toxicity[2].

References

  • 1-FLUORO-2,4-DINITROBENZENE AR MSDS - lobachemie.com.
  • Material Safety Data Sheet - 1-Fluoro-2,4 Dinitrobenzene 98% AR - oxfordlabfinechem.com.
  • 1-FLUORO-2,4-DINITRO BENZENE MATERIAL SAFETY D
  • SANGER'S REAGENT 1-FLUORO-2,4-DINITROBENZENE - nrw.de.
  • 1-Fluoro-2-nitrobenzene (Sanger's Reagent Handling Protocols) - benchchem.com.
  • Dinitrofluorobenzene | C6H3FN2O4 - nih.gov.
  • Material Safety Data Sheet - 2,4-Dinitrofluorobenzene - coleparmer.com.

Sources

Mechanistic Grounding: The Causality of Flu-DNB Hazards

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide for Handling Flu-DNB (Photocontrollable NO Donor)

As a Senior Application Scientist, I frequently consult with drug development teams transitioning from standard chemical NO donors to precision photopharmacology. Flu-DNB (Fluorescein-conjugated 2,6-dimethylnitrobenzene) represents a paradigm shift: it is a photocontrollable Nitric Oxide (NO) donor activated by two-photon excitation (TPE)[1]. Unlike traditional donors that release NO spontaneously upon reconstitution, Flu-DNB allows for precise spatiotemporal control of NO release at the subcellular level[2].

However, this precision introduces unique logistical and safety challenges. Handling a photolabile, lipophilic NO donor requires a rigorous operational framework to prevent premature photolysis, systemic transdermal exposure, and ocular laser hazards. This guide provides a field-proven, self-validating system for the safe handling, application, and disposal of Flu-DNB.

To design an effective safety protocol, we must first understand the molecular behavior of Flu-DNB:

  • Photolability & NO Toxicity: Flu-DNB absorbs in the UVA/blue region (max absorption ~322 nm) and undergoes homolytic cleavage to release NO gas[1]. Ambient fluorescent lab lighting contains sufficient blue/UV wavelengths to trigger slow, premature NO release. Uncontrolled NO exposure can cause localized cytotoxicity or unintended vasodilation.

  • Lipophilicity & Solvent Permeability: To cross cell membranes, Flu-DNB is highly lipophilic. It must be reconstituted in an aprotic solvent like anhydrous dimethyl sulfoxide (DMSO). DMSO is a notorious transdermal carrier; any skin contact with the stock solution will rapidly transport the NO-donor directly into your bloodstream.

  • Two-Photon Excitation (TPE): In vitro and in vivo activation requires a femtosecond near-infrared pulse laser (typically tuned to 720 nm, or 950 nm for derivatives like Flu-DNB-DB)[2]. This introduces severe Class 4 laser hazards.

Quantitative Safety Parameters & PPE Matrix

Do not rely on standard lab PPE. The matrix below outlines the specific protective barriers and environmental controls required based on the chemical and physical properties of Flu-DNB.

Safety ParameterValue / Required EquipmentOperational Rationale
Storage Temperature -30 °CPrevents thermal degradation of the N-O bond over time.
Hand Protection Double-layered Nitrile GlovesPrevents transdermal delivery of Flu-DNB via DMSO. Change immediately if splashed.
Eye Protection (Prep) Chemical Splash GogglesProtects against highly concentrated DMSO/Flu-DNB droplets during reconstitution.
Eye Protection (TPE) Laser Safety Eyewear (OD > 6)Mandatory during microscope operation to prevent retinal damage from 720–950 nm lasers.
Respiratory/Body Fume Hood (80-100 fpm)Prevents inhalation of photolabile powder and safely vents any prematurely released NO gas.

Self-Validating Operational Workflow

Every step in this protocol includes a validation checkpoint to ensure the system's integrity before proceeding to the next phase of your experiment.

Step 1: Cryogenic Retrieval & Equilibration

  • Action: Retrieve the amber vial of Flu-DNB from -30 °C storage[1]. Place it immediately into a vacuum desiccator in the dark.

  • Causality: Opening a cold vial introduces ambient moisture. Water degrades the nitrobenzene core and reduces the quantum yield of NO release.

  • Validation Checkpoint: Wait 30 minutes. The vial must be fully equilibrated to room temperature before opening.

Step 2: Stock Reconstitution (Red-Light Conditions)

  • Action: Turn off overhead fluorescent lights. Use a red-light lamp (λ > 600 nm) inside a certified fume hood. Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution.

  • Causality: Red light lacks the energy to trigger the 322 nm absorption peak, preserving the N-O bond[1].

  • Validation Checkpoint: Visually inspect the solution. It must be completely clear. If particulate matter remains, sonicate in a dark water bath for 60 seconds.

Step 3: In vitro Loading & Laser Activation

  • Action: Dilute the stock to a 10–50 µM working concentration in serum-free media. Incubate target cells (e.g., HCT116) for 30 minutes, then wash three times with PBS[1].

  • Causality: Washing removes extracellular Flu-DNB, preventing a massive, uncontrolled NO burst in the media during laser scanning.

  • Validation Checkpoint (Crucial): Before activating the 720 nm TPE laser, use a standard confocal laser at 488 nm (at <1% power) to image the fluorescein moiety. A distinct green fluorescence signal localized to the cytoplasmic membrane confirms successful uptake without triggering NO release[1].

Workflow Diagram

The following logical relationship maps the lifecycle of Flu-DNB from storage to safe disposal.

FluDNB_Workflow Storage 1. Cryogenic Storage (-30°C, Amber Vial) Prep 2. Reconstitution (DMSO, Red Light, Fume Hood) Storage->Prep Thaw in Desiccator CellLoad 3. in vitro Loading (e.g., HCT116 Cells) Prep->CellLoad Dilute in Media Excitation 4. Two-Photon Excitation (720 nm Laser, OD>6 Goggles) CellLoad->Excitation Wash & Mount Disposal 5. Waste Quenching (UV Exhaustion, HazMat) Excitation->Disposal Collect Waste

Operational workflow for Flu-DNB handling, from cryogenic storage to photochemical quenching.

Disposal and Quenching Plan

Disposing of photolabile NO donors requires neutralizing the active nitrobenzene moiety before it enters the standard hazardous waste stream.

  • Collection: Gather all Flu-DNB liquid waste (media, wash buffers, excess stock) in a dedicated, transparent glass waste carboy inside the fume hood.

  • Photochemical Quenching: Expose the waste carboy to a broad-spectrum UV lamp (365 nm) for 12–24 hours.

    • Causality: This intentionally triggers the complete photolysis of the dimethylnitrobenzene group, safely exhausting all NO-releasing capacity within the controlled ventilation of the hood.

  • Final Disposal: Once quenched, the solution no longer poses an unpredictable gas-release hazard. Label it as "Non-reactive Organic Waste (DMSO/Aqueous)" and transfer it to your Environmental Health and Safety (EHS) department.

References

  • Fine Spatiotemporal Control of Nitric Oxide Release by Infrared Pulse-Laser Irradiation of a Photolabile Donor. ACS Publications (Journal of the American Chemical Society). URL: 1

  • A double bond-conjugated dimethylnitrobenzene-type photolabile nitric oxide donor with improved two-photon cross section. PubMed (Bioorganic & Medicinal Chemistry Letters). URL: 2

  • Nitric Oxide Donor Activated by Two-Photon Excitation. Tokyo Chemical Industry Co., Ltd. (TCI). URL:

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.